Donepezil-d5
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C24H29NO3 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
InChIキー |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
正規SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who utilize isotopically labeled compounds.
Introduction
This compound is a stable isotope-labeled version of Donepezil, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The increased mass of this compound allows for its clear differentiation from the non-labeled drug in biological matrices, ensuring accurate and precise quantification.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature. However, the properties of the non-deuterated Donepezil hydrochloride provide a close approximation. The known properties of this compound hydrochloride and the experimental properties of Donepezil hydrochloride are summarized below for comparison.
Table 1: Chemical and Physical Properties of this compound Hydrochloride and Donepezil Hydrochloride
| Property | This compound Hydrochloride | Donepezil Hydrochloride |
| Appearance | White to off-white solid | White crystalline powder[3][4][5] |
| Molecular Formula | C₂₄H₂₅D₅ClNO₃[6] | C₂₄H₃₀ClNO₃[7] |
| Molecular Weight | 420.98 g/mol [6] | 415.96 g/mol [4][5] |
| CAS Number | 1883548-90-0[6] | 120011-70-3[7] |
| Melting Point | Not available | 223°C to 233°C[7] |
| Boiling Point | Not available | 527.9 ± 50.0 °C (Predicted for free base)[] |
| pKa (Strongest Basic) | Not available | 8.34 (Predicted)[9] |
| Solubility | Not available | Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol (B145695) and acetonitrile; practically insoluble in ethyl acetate (B1210297) and n-hexane.[3][4][5] |
Synthesis and Purification
General Synthesis Approach
The synthesis of deuterated derivatives of Donepezil can be achieved by utilizing deuterated reagents in the synthetic pathway. A general approach involves the reaction of an optionally-deuterated indanone with a pyridine (B92270) carboxaldehyde, followed by hydrogenation and subsequent alkylation with an optionally-deuterated benzyl (B1604629) bromide.[10]
Purification
The purification of isotopically labeled compounds is crucial to ensure their chemical and isotopic purity, which is essential for their use as internal standards.[11] High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of radiolabeled and stable isotope-labeled compounds.[11] Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.[11]
Experimental Protocols: Bioanalytical Method for Donepezil using a Deuterated Internal Standard
This compound is primarily used as an internal standard for the quantification of Donepezil in biological samples. The following is a representative experimental protocol for the analysis of Donepezil in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard solution (e.g., 10 µg/mL in 50% methanol).
-
Add 1.5 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (e.g., 70:30, v/v).
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Thermo Hypersil Gold C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 5% acetic acid in 20 mM ammonium (B1175870) acetate, pH 3.3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Donepezil and this compound.
Conclusion
This compound is a critical tool for the accurate and reliable quantification of Donepezil in biological matrices. Its chemical properties are closely related to the parent compound, with the key difference being the isotopic labeling that provides a distinct mass spectrometric signature. The experimental protocols outlined in this guide provide a robust framework for the use of this compound as an internal standard in preclinical and clinical research, contributing to a better understanding of the pharmacokinetics of Donepezil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Aricept (Donepezil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound hydrochloride | C24H30ClNO3 | CID 91826104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Donepezil hydrochloride 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
- 11. moravek.com [moravek.com]
An In-depth Technical Guide on the Synthesis and Characterization of Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This compound is a critical internal standard for pharmacokinetic and bioanalytical studies, enabling accurate quantification of Donepezil in biological matrices through mass spectrometry-based methods. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research compound.
Synthesis of this compound
The synthesis of this compound involves the introduction of five deuterium (B1214612) atoms onto the phenyl ring of the benzyl (B1604629) group. This is typically achieved by utilizing a deuterated starting material in the final steps of the synthesis. A plausible and common synthetic strategy is the N-alkylation of the piperidine (B6355638) core with a deuterated benzyl halide.[1]
A generalized synthetic scheme for deuterated derivatives of Donepezil involves the alkylation of a ketopiperidine intermediate with a deuterated benzyl bromide in the presence of a base like sodium carbonate.[2]
1.1. Experimental Protocol for Synthesis
This protocol is a composite based on general synthetic methods for Donepezil and its analogs.[2][3][4]
Materials and Reagents:
-
5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one
-
Benzyl-d5-bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
N-Alkylation: To the stirred suspension, add Benzyl-d5-bromide (1.1 equivalents) dissolved in a small amount of anhydrous acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
1.2. Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Deuterated Donepezil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donepezil (B133215) is a cornerstone therapy for Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[1][2] The strategic substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at specific metabolically vulnerable sites in the donepezil molecule offers a sophisticated approach to refining its pharmacokinetic profile. This guide elucidates the mechanism of action of deuterated donepezil, focusing on how the kinetic isotope effect (KIE) alters its metabolism without changing its primary pharmacodynamic target. By slowing the rate of metabolic clearance, deuteration aims to provide a more stable pharmacokinetic profile, potentially leading to an improved therapeutic index. This document details the underlying principles, comparative data, and the experimental protocols necessary for a comprehensive understanding.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The fundamental mechanism of action for both donepezil and its deuterated analog remains the same: potent, selective, and reversible inhibition of acetylcholinesterase (AChE).[1][2]
-
Cholinergic Hypothesis: The symptoms of Alzheimer's disease are linked to a deficit in cholinergic transmission in the brain.[3][4]
-
Enzyme Inhibition: AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2]
-
Enhanced Neurotransmission: By reversibly binding to and inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing neuronal communication.[3][4]
Donepezil binds to both the catalytic active site (CAS) and the peripheral aromatic site (PAS) of the AChE enzyme, ensuring a potent inhibitory effect.[5][6][7] This core interaction is not expected to be altered by deuteration, as the isotopic substitution does not change the molecule's stereochemistry or fundamental binding properties.[]
Signaling Pathway: Cholinergic Synapse
The diagram below illustrates the basic mechanism of AChE inhibition by donepezil at a cholinergic synapse.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Donepezil.
The Role of Deuteration: The Kinetic Isotope Effect
The primary modification in the mechanism of deuterated donepezil is not in its pharmacodynamics but in its pharmacokinetics, governed by the Kinetic Isotope Effect (KIE).[9][10]
-
Stronger Chemical Bonds: A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[][11][12]
-
Rate-Limiting Metabolism: Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[9][11][13]
-
Slower Metabolism: Replacing hydrogen with deuterium at these metabolically vulnerable sites makes the bond harder for enzymes to break. This can significantly slow down the rate of metabolism, leading to a longer drug half-life and altered pharmacokinetic profile.[][10]
This "deuterium switch" is a strategic approach to optimize a drug's metabolic profile, potentially reducing peak-to-trough plasma concentration fluctuations and improving safety and efficacy.[11][14]
Donepezil Metabolism
Donepezil is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 isoenzymes, through pathways including O-demethylation, hydroxylation, and N-dealkylation.[1][3][4][15] The resulting metabolites are then further processed via glucuronidation.[1][3] Several metabolites are produced, with 6-O-desmethyl donepezil being one of the major active metabolites.[3]
Impact of Deuteration on Metabolism
By strategically placing deuterium atoms on the metabolically active sites of the donepezil molecule (e.g., the O-methyl or N-benzyl groups), the rate of CYP-mediated metabolism is reduced.
Caption: Deuteration slows the rate of CYP450-mediated metabolism.
Comparative Data: Donepezil vs. Deuterated Donepezil
While specific clinical data for a deuterated donepezil (such as the discontinued (B1498344) CTP-499/Deudonepezil) is limited in the public domain, the expected changes based on the principles of deuteration can be summarized.[16]
Pharmacodynamic Equivalence
The binding affinity and inhibitory concentration (IC50/Ki) for the AChE enzyme are expected to be nearly identical between the deuterated and non-deuterated forms. The core pharmacodynamic action is preserved.
| Parameter | Donepezil | Deuterated Donepezil (Expected) | Rationale |
| Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | Target remains unchanged. |
| Binding Affinity (Kd) | High (nM range)[17][18] | Equivalent to Donepezil | Deuteration does not alter molecular shape for receptor binding.[] |
| IC50 / Ki | Potent (nM range) | Equivalent to Donepezil | Intrinsic inhibitory activity is preserved. |
Pharmacokinetic Modification
The key differences arise in the pharmacokinetic profile, where deuteration is designed to reduce clearance and prolong exposure.
| Parameter | Donepezil (Oral, 5-10 mg) | Deuterated Donepezil (Expected) | Rationale for Change |
| Tmax (Time to Peak) | ~3-4 hours[3][4] | Potentially similar or slightly longer | Absorption is generally unaffected by deuteration. |
| t½ (Half-life) | ~70 hours[1][4] | Increased | Slower CYP-mediated metabolism and clearance due to KIE.[10] |
| AUC (Total Exposure) | Dose-proportional[3][19] | Increased | Slower clearance leads to greater overall drug exposure.[20] |
| CL/F (Apparent Clearance) | ~0.13 L/hr/kg[3][4] | Decreased | Direct consequence of slowed metabolic breakdown.[20] |
| Metabolite Profile | Active & inactive metabolites formed[3][15] | Reduced formation rate of primary metabolites | KIE slows the enzymatic reactions that produce metabolites. |
Key Experimental Protocols
Verifying the mechanism of action of a deuterated compound involves comparative in vitro and in vivo studies.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This assay determines if deuteration has altered the intrinsic inhibitory activity of the molecule. The Ellman method is a standard colorimetric assay.[21][22]
Objective: To compare the IC50 values of donepezil and deuterated donepezil against AChE.
Methodology:
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.[23]
-
Compound Dilution: Create serial dilutions of both donepezil and deuterated donepezil in a suitable solvent (e.g., DMSO).[23]
-
Assay Procedure (96-well plate):
-
Add buffer, DTNB solution, and the test compound (or solvent for control) to each well.[23]
-
Add the AChE enzyme solution and incubate briefly (e.g., 15 minutes).[21]
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.[21][22]
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control and plot against compound concentration to calculate the IC50 value.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Portico [access.portico.org]
- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 13. benchchem.com [benchchem.com]
- 14. salamandra.net [salamandra.net]
- 15. ClinPGx [clinpgx.org]
- 16. Deuterated Donepezil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. The inefficacy of donepezil on glycated-AChE inhibition: Binding affinity, complex stability and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. attogene.com [attogene.com]
- 23. benchchem.com [benchchem.com]
A Technical Deep Dive: Donepezil-d5 Versus Non-Deuterated Donepezil Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE). The advent of stable isotope labeling has introduced deuterated analogs, such as Donepezil-d5, which are predominantly utilized as internal standards in bioanalytical assays due to their near-identical physicochemical properties and distinct mass. This technical guide provides an in-depth comparison of this compound and its non-deuterated counterpart, exploring their physicochemical characteristics, analytical quantification, and the underlying principles of deuteration's impact on pharmacokinetics. This document also details relevant signaling pathways and experimental protocols to provide a comprehensive resource for researchers in drug development and neuroscience.
Introduction
Donepezil hydrochloride is a widely prescribed medication for the palliative treatment of mild to moderate Alzheimer's disease.[1] Its therapeutic effect is primarily attributed to the enhancement of cholinergic function by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine (B1216132) in the synaptic cleft.[2] The use of stable isotope-labeled internal standards is a gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[3] this compound, a deuterated analog of Donepezil, serves this crucial role in pharmacokinetic and metabolic studies.[4]
This guide delves into a technical comparison of this compound and the non-deuterated Donepezil standard, providing quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.
Physicochemical and Mass Spectrometric Properties
The key distinction between this compound and non-deuterated Donepezil lies in the replacement of five hydrogen atoms with deuterium (B1214612) on the benzyl (B1604629) group. This substitution results in a nominal mass increase of 5 Daltons, which is fundamental for its use as an internal standard in mass spectrometry. While many physicochemical properties are closely matched, slight differences can be anticipated.
Table 1: Comparison of Physicochemical Properties
| Property | Donepezil Hydrochloride (Non-deuterated) | This compound Hydrochloride |
| Molecular Formula | C₂₄H₃₀ClNO₃[5] | C₂₄H₂₅D₅ClNO₃[6] |
| Molecular Weight | 416.0 g/mol [5] | 421.0 g/mol [6] |
| Monoisotopic Mass | 415.1914215 Da[5] | 420.2228052 Da[6] |
| Appearance | White crystalline powder[7][8] | White to off-white solid |
| Solubility | Freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol (B145695) and acetonitrile (B52724), and practically insoluble in ethyl acetate (B1210297) and n-hexane.[1][7] | Data not available (expected to be similar to non-deuterated form) |
| pKa (Strongest Basic) | 8.34 (Predicted) | Data not available (expected to be very similar to non-deuterated form) |
Table 2: Mass Spectrometry Data
| Parameter | Donepezil (Non-deuterated) | This compound |
| Precursor Ion ([M+H]⁺) | m/z 380 | m/z 385 |
| Major Fragment Ion | m/z 91 (benzyl group) | m/z 96 (deuterated benzyl group) |
| Monitored Transition (MRM) | m/z 380 → 91 | m/z 385 → 96 |
Synthesis Overview
The synthesis of non-deuterated Donepezil is well-documented and typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction.
For this compound, a plausible synthetic route involves the use of a deuterated starting material, specifically Benzyl-d5 bromide, to introduce the deuterium atoms onto the benzyl ring.
Generalized Synthesis Workflow
Caption: Plausible synthetic route for this compound.
Experimental Protocols
Quantification of Donepezil in Human Plasma using LC-MS/MS
This protocol describes a common method for the analysis of Donepezil in a biological matrix, utilizing a deuterated internal standard like this compound.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 10 µg/mL in 50% methanol).[9]
-
Add 1.5 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (70:30 v/v).[9]
-
Vortex the mixture for 3 minutes.[9]
-
Centrifuge at 4,000 rpm for 5 minutes.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[10]
b) Chromatographic Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Thermo Hypersil Gold C18, Agilent SB C18)[9][10]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer such as 20 mM ammonium (B1175870) acetate with 5% acetic acid (pH 3.3) or 5mM ammonium formate (B1220265) with 0.1% formic acid.[9][10]
-
Elution: Isocratic or gradient elution.
-
Column Temperature: Ambient or controlled.
c) Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Donepezil: m/z 380 → 91[11]
-
This compound (IS): m/z 385 → 96
-
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of Donepezil.
In Vitro Microsomal Stability Assay
This assay is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
a) Materials
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Donepezil and this compound stock solutions
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath at 37°C
b) Procedure
-
Prepare incubation mixtures containing liver microsomes (e.g., 1 mg/mL protein concentration) in phosphate buffer.
-
Add the test compound (Donepezil or this compound) to the microsomal suspension to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
c) Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
Mechanism of Action and Signaling Pathways
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase.[2] However, research suggests that it may also exert its effects through other signaling pathways, contributing to its neuroprotective properties.
Acetylcholinesterase Inhibition
By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.
Caption: Donepezil inhibits AChE, increasing acetylcholine levels.
Neuroprotective Signaling Pathways
Donepezil has been shown to influence several signaling pathways that are crucial for neuronal survival and plasticity.
-
PI3K-Akt Pathway: Activation of this pathway by Donepezil can protect against glutamate-induced excitotoxicity and apoptosis.[12]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and can be modulated by Donepezil.
-
NF-κB Pathway: Donepezil can inhibit the NF-κB signaling pathway, which plays a role in inflammation and microglia activation.[12]
Caption: Donepezil's influence on key neuroprotective pathways.
The Kinetic Isotope Effect and Pharmacokinetic Implications
The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions involving the cleavage of this bond, such as those mediated by cytochrome P450 enzymes, can be slower.[13]
For Donepezil, which undergoes metabolism via CYP3A4 and CYP2D6, deuteration at metabolically vulnerable positions could potentially:
-
Decrease the rate of metabolism: This would lead to a longer half-life and increased overall drug exposure (AUC).
-
Alter metabolic pathways: It could shift metabolism towards other sites on the molecule.
-
Reduce the formation of certain metabolites.
While this compound is primarily used as an internal standard, the principles of KIE suggest that if it were to be developed as a therapeutic agent, its pharmacokinetic profile might differ from the non-deuterated form. However, direct comparative in vivo pharmacokinetic data for this compound versus non-deuterated Donepezil is not extensively available in the public domain.
Conclusion
This compound is an indispensable tool in the bioanalysis of its non-deuterated counterpart, enabling accurate and precise quantification in complex biological matrices. Its synthesis and analytical applications are well-established. While the primary focus of this compound has been as an internal standard, the foundational principles of the kinetic isotope effect suggest that deuteration could potentially modify the pharmacokinetic profile of Donepezil. Further research into the direct comparative pharmacology and in vivo effects of deuterated Donepezil analogs could open new avenues for therapeutic optimization. This guide provides a comprehensive technical overview to support researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | CAS#:1883548-90-0 | Chemsrc [chemsrc.com]
- 5. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | C24H30ClNO3 | CID 91826104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
The Critical Role of Donepezil-d5 in Advancing Alzheimer's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By increasing acetylcholine levels in the brain, Donepezil can lead to modest improvements in cognitive function and global clinical state for individuals with mild to moderate Alzheimer's.[3][4][5] To accurately assess the efficacy, pharmacokinetics, and bioequivalence of Donepezil formulations, a robust and precise bioanalytical method is paramount. This is where Donepezil-d5, a deuterated analogue of Donepezil, plays a pivotal, albeit often behind-the-scenes, role. This technical guide provides a comprehensive overview of the primary application of this compound in Alzheimer's research: its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Donepezil.
The Advantage of Deuterated Internal Standards in Bioanalysis
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. The ideal IS has physicochemical properties nearly identical to the analyte of interest. Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification.[6] The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule with a higher mass but with the same chemical properties and chromatographic behavior as the non-deuterated analyte. This ensures that this compound experiences similar extraction recovery, ionization efficiency, and potential matrix effects as Donepezil, leading to highly accurate and precise quantification.[7]
Quantitative Data Summary: LC-MS/MS Methods for Donepezil Quantification Using this compound
The following tables summarize key quantitative parameters from validated LC-MS/MS methods that employ this compound (or other deuterated variants) as an internal standard for the determination of Donepezil in human plasma. These methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in the context of Alzheimer's disease research.
Table 1: LC-MS/MS Method Parameters for Donepezil Analysis
| Parameter | Method 1 | Method 2 |
| Internal Standard | 5-O-Desmethyl this compound | This compound |
| Biological Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.2 - 50 ng/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not Specified |
| Correlation Coefficient (r²) | >0.995 | Not Specified |
| Precision (%CV) | < 8.1% | 4.9% (at LLOQ) |
| Accuracy | 97.9% - 105.2% | 100.8% (at LLOQ) |
| Reference | [8] | [9] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| LC System | Standard UHPLC system | ExionLC™ AC liquid chromatography system |
| Column | C18 | InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7-Micron) |
| Mobile Phase | Not Specified | Gradient elution |
| MS System | Triple quadrupole mass spectrometer | SCIEX Triple Quad™ 6500+ |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | Positive electrospray ionization (ESI) |
| Reference | [8] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Donepezil in human plasma using a deuterated internal standard, based on published methods.[8][9][10]
Protocol 1: Protein Precipitation Method
This protocol is a high-throughput method suitable for large sample numbers.
1. Materials and Reagents:
-
Donepezil hydrochloride (≥99% purity)
-
5-O-Desmethyl this compound (Internal Standard, ≥99% purity)[8]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Stock and Working Solution Preparation:
-
Donepezil Stock Solution (1 mg/mL): Dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.[8]
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of 5-O-Desmethyl this compound in 1 mL of methanol.[8]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[8]
3. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).[8]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[8]
Protocol 2: Liquid-Liquid Extraction (LLE) Method
LLE can provide a cleaner sample extract compared to protein precipitation.
1. Materials and Reagents:
-
Donepezil
-
Donepezil-d7 (Internal Standard)[10]
-
Ethyl Acetate
-
n-hexane
-
Human plasma
2. Sample Preparation:
-
Spike 0.25 mL of plasma with the drug to prepare calibration standards and QC samples.[10]
-
Add the internal standard (Donepezil-d7).
-
Extract the sample by adding 1.5 mL of an Ethyl Acetate: n-hexane (90:10) mixture.[10]
-
Vortex for 5 minutes.[10]
-
Centrifuge at 5000 rpm for 5 minutes.[10]
-
Transfer the organic supernatant to a new tube and evaporate to dryness at 45°C in a vacuum concentrator.[10]
-
Reconstitute the residue with 0.25 mL of the mobile phase.[10]
-
Inject into the LC-MS/MS system.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of Donepezil, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Donepezil using this compound.
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Conclusion
While this compound is not used as a direct therapeutic agent in Alzheimer's disease, its role as an internal standard is indispensable for the accurate and reliable quantification of Donepezil in biological samples. The use of deuterated standards in LC-MS/MS assays provides the high level of precision and accuracy required for pharmacokinetic and bioequivalence studies, which are fundamental to the development and clinical use of Donepezil for Alzheimer's patients. The detailed protocols and data presented in this guide underscore the importance of robust bioanalytical methods in advancing Alzheimer's disease research and treatment.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 3. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the In Vitro Metabolism of Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to the study of this compound. It is intended to be a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Donepezil and the Rationale for Deuteration
Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6.[1][2] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[1][3][4][5][6]
The use of deuterated drugs, such as this compound, is a strategy to alter the pharmacokinetic properties of a parent drug. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, deuteration can potentially lead to a longer half-life, increased drug exposure, and a modified metabolite profile. While specific in vitro metabolism studies on this compound are not extensively published, its metabolic fate can be predicted based on the known metabolism of Donepezil and the principles of KIE.
Metabolic Pathways of Donepezil
The primary metabolic pathways of Donepezil have been well-characterized and are summarized below. These pathways are the basis for predicting the metabolism of this compound.
dot
Caption: Major metabolic pathways of Donepezil.
Predicted In Vitro Metabolism of this compound and the Kinetic Isotope Effect
The "d5" designation in this compound typically indicates the replacement of five hydrogen atoms with deuterium. The precise location of these deuterium atoms is critical for predicting the impact on metabolism. Assuming the deuteration occurs on the methoxy (B1213986) groups and/or the benzyl (B1604629) ring, the following effects can be anticipated:
-
Slower O-demethylation: If the deuterium atoms are located on the two methoxy groups, the rate of O-demethylation to form the M1 and M2 metabolites is expected to be significantly reduced due to the KIE. This would likely result in a lower formation rate of these metabolites and their subsequent glucuronidated forms (M11 and M12).
-
Reduced N-debenzylation: Deuteration on the benzyl group could slow the rate of N-debenzylation, leading to a decreased formation of the M4 metabolite.
-
Metabolic Shifting: A reduction in the primary metabolic pathways due to deuteration could lead to "metabolic switching," where a greater proportion of the drug is metabolized through alternative pathways that do not involve the cleavage of a C-D bond, such as N-oxidation or hydroxylation at non-deuterated positions.
Quantitative Data from In Vitro Studies
While specific kinetic data for this compound is not available, the following table summarizes the intrinsic clearance of non-deuterated Donepezil in human liver microsomes. This data serves as a baseline for comparison.
| Species | In Vitro System | Intrinsic Clearance (Clint) (µL/min/mg protein) | Reference |
| Human | Liver Microsomes | 6.35 | [7] |
| Rat (male) | Liver Microsomes | 33.7 | [7] |
| Rat (female) | Liver Microsomes | 13.4 | [7] |
| Dog | Liver Microsomes | 37.0 | [7] |
Table 1: In Vitro Intrinsic Clearance of Donepezil
Experimental Protocols
This section outlines a typical experimental workflow for an in vitro metabolism study of this compound using human liver microsomes.
dot
Caption: Experimental workflow for an in vitro metabolism study.
Detailed Methodologies
1. Materials and Reagents:
-
This compound
-
Deuterated internal standard (e.g., Donepezil-d7)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Water (LC-MS grade)
-
Formic acid
2. Incubation Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), potassium phosphate buffer, and the this compound working solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 13,000 rpm for 10 minutes) to precipitate the proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
A validated LC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the parent drug from its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its expected metabolites, and the internal standard would need to be determined.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Donepezil | 380.2 | 91.1, 243.1 |
| 6-O-desmethyl-donepezil (M1) | 366.2 | 91.1, 229.1 |
| 5-O-desmethyl-donepezil (M2) | 366.2 | 91.1, 229.1 |
| N-desbenzyl-donepezil (M4) | 288.2 | 151.1 |
| Donepezil-N-oxide (M6) | 396.2 | 91.1, 288.2 |
Table 2: Example MRM Transitions for Donepezil and its Metabolites (Note: Transitions for this compound and its deuterated metabolites would be shifted by the mass of the deuterium atoms).
Data Analysis and Interpretation
The concentration of this compound at each time point is determined from a calibration curve. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). The formation of metabolites is monitored by their respective peak areas or concentrations over time.
A comparison of the Clint of this compound to that of non-deuterated Donepezil will reveal the magnitude of the kinetic isotope effect on its overall metabolism. A significantly lower Clint for this compound would indicate that deuteration has successfully slowed down its metabolic breakdown.
Conclusion
The in vitro metabolism of this compound is predicted to be qualitatively similar to that of Donepezil, involving O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. However, due to the kinetic isotope effect, the rates of the metabolic pathways involving the cleavage of a carbon-deuterium bond are expected to be slower. This can lead to a reduced overall intrinsic clearance and potentially a shift in the metabolite profile. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro metabolism studies to confirm these predictions and to quantitatively assess the impact of deuteration on the metabolic fate of Donepezil. This information is critical for the further development and understanding of deuterated analogs of existing drugs.
References
- 1. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Donepezil-d5 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Donepezil-d5 in various animal models. Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its deuterated analog, this compound, is frequently employed as an internal standard in bioanalytical methods to ensure accurate quantification in biological matrices. This guide synthesizes available data on the pharmacokinetics of Donepezil, which is considered a surrogate for this compound, in key preclinical species. It includes a detailed summary of pharmacokinetic parameters, in-depth experimental protocols, and a visual representation of Donepezil's mechanism of action.
Introduction
Donepezil hydrochloride is a specific and reversible inhibitor of acetylcholinesterase (AChE), the predominant cholinesterase in the brain. By inhibiting AChE, Donepezil increases the concentration of acetylcholine (B1216132), a neurotransmitter essential for cognitive function, which is depleted in patients with Alzheimer's disease. The therapeutic efficacy and safety of Donepezil are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
In preclinical and clinical development, the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Donepezil, serves as an ideal internal standard because it shares identical chemical and physical properties with the parent drug, ensuring that it co-elutes and experiences similar matrix effects and ionization efficiencies. This leads to highly accurate and precise quantification of Donepezil in biological samples such as plasma.
Pharmacokinetic Profile in Animal Models
The pharmacokinetic properties of Donepezil have been characterized in several animal species, including rats and mice. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for designing and interpreting toxicology and efficacy studies.
Data Summary
The following tables summarize the key pharmacokinetic parameters of Donepezil in rats and mice following various routes of administration.
Table 1: Pharmacokinetic Parameters of Donepezil in Rats
| Dose & Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Animal Model | Reference |
| 1.25 mg/kg (30-min IV infusion) | - | - | - | - | Rats | [1] |
| 2.5 mg/kg (30-min IV infusion) | - | - | - | - | Rats | [1] |
| 3 mg/kg (Oral) | - | 1.2 ± 0.4 | - | - | Hairless Rats | [2] |
| 10 mg/kg (Oral) | - | 1.4 ± 0.5 | - | - | Hairless Rats | [2] |
| 1 mg/kg (Subcutaneous) | - | 0.25 | - | ~2 | Rats | [3] |
| 1 mg/kg (Oral) | - | 1 | - | - | Rats | [3] |
| 1 mg/kg (DMN Patch - 1h application) | - | 0.25 | - | - | Rats | [3] |
| 1 mg/kg (DMN Patch - 1 week application) | - | 0.25 | - | - | Rats | [3] |
Table 2: Pharmacokinetic Parameters of the Major Active Metabolite of Donepezil (6-O-desmethyl donepezil) in Rats
| Dose of Donepezil & Route of Administration | Cmax (ng/mL) | Tmax (h) | Animal Model | Reference |
| 1.25 mg/kg (30-min IV infusion) | 9.38 | 1 | Rats | [1] |
| 2.5 mg/kg (30-min IV infusion) | 13.3 | 1 | Rats | [1] |
Table 3: Pharmacokinetic Parameters of Donepezil in Mice
| Dose & Route of Administration | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Animal Model | Reference |
| 10 mg/kg (Oral) | - | - | - | C57BL/6J Mice | [4] |
| 4 mg/kg (Intranasal Film) | - | - | - | C57BL/6J Mice | [4] |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and well-documented experimental procedures. This section details the methodologies commonly employed in the preclinical evaluation of Donepezil.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are frequently used. For specific studies, hairless rats may be utilized[2].
-
Mice: C57BL/6J mice are a common strain for pharmacokinetic and pharmacodynamic studies of Donepezil[4].
Drug Administration
-
Oral (PO): Donepezil is typically dissolved in a suitable vehicle, such as water or a saline solution, and administered via oral gavage[2][3][4].
-
Intravenous (IV) Infusion: For determining absolute bioavailability and intrinsic clearance, Donepezil is administered as a controlled infusion, for example, over 30 minutes[1].
-
Subcutaneous (SC): Donepezil can be administered subcutaneously to assess alternative routes of delivery[3].
-
Intranasal (IN): Novel formulations such as nasal films are being explored for direct nose-to-brain delivery[4].
-
Transdermal Microneedle (DMN) Patch: This innovative delivery system is being investigated for sustained release of Donepezil[3].
Sample Collection
-
Blood Sampling: Blood samples are typically collected from the tail vein or via cannulation of a major blood vessel (e.g., jugular vein) at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Brain Tissue Sampling: In studies investigating brain distribution, animals are euthanized at various time points, and brain tissue is collected, homogenized, and processed for analysis[2].
Bioanalytical Method
The quantification of Donepezil and its metabolites in biological matrices is predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A simple and efficient protein precipitation or liquid-liquid extraction method is commonly used to extract Donepezil and the internal standard (this compound) from the plasma matrix.
-
Protein Precipitation: Involves the addition of a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane). After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate Donepezil from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in either an isocratic or gradient mode.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Donepezil and this compound.
-
Mechanism of Action and Signaling Pathways
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft. However, its therapeutic effects may also involve other mechanisms.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Donepezil in plasma samples using an internal standard like this compound.
Bioanalytical workflow for Donepezil quantification.
Signaling Pathway of Donepezil's Action
The primary therapeutic effect of Donepezil is achieved through the potentiation of cholinergic neurotransmission. The following diagram illustrates this key signaling pathway.
Donepezil's primary mechanism of action.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetic profile of this compound in animal models, leveraging data from its non-deuterated counterpart. The information presented, including quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of its mechanism of action, is intended to support researchers and drug development professionals in the design and interpretation of preclinical studies. The use of this compound as an internal standard is a critical component of robust bioanalytical methods, and understanding the pharmacokinetics of Donepezil is fundamental to its continued development and therapeutic application.
References
Stability of Donepezil-d5 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Donepezil-d5, a deuterated analog of Donepezil (B133215), in various biological matrices. This compound is commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Donepezil. Understanding its stability is crucial for the development of robust and reliable assays in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document summarizes available stability data, details relevant experimental protocols, and illustrates key processes and pathways to support research and drug development efforts.
Introduction to this compound Stability
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of dementia associated with Alzheimer's disease. In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are the gold standard. They exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for variability and enhances the accuracy and precision of the analytical method.
The stability of a deuterated internal standard is expected to be very similar to its non-labeled counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced stability due to the kinetic isotope effect. This guide compiles stability data for Donepezil and its metabolites, which serves as a strong indicator for the stability of this compound.
Data Presentation: Stability of Donepezil and its Analogs
The following tables summarize the stability of Donepezil and its deuterated analogs under various conditions in human plasma, which is the most common matrix for bioanalytical studies. The data is compiled from multiple sources and provides a basis for assessing the stability of this compound.
Table 1: Long-Term Stability of Donepezil in Human Plasma
| Storage Temperature | Duration | Stability Assessment |
| -15°C | 211 days | Stable[1] |
| -65°C ± 10°C | 104 days | Stable |
| -80°C | 2 months | Stable[2] |
Table 2: Short-Term and Post-Preparative Stability of Donepezil in Human Plasma
| Condition | Duration | Stability Assessment |
| Room Temperature | 18 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
Table 3: Freeze-Thaw Stability of Donepezil in Human Plasma
| Number of Cycles | Storage Temperature Between Cycles | Stability Assessment |
| 3 | -80°C | Stable[3] |
Table 4: Stock Solution Stability of Donepezil
| Solvent | Storage Temperature | Duration | Stability Assessment |
| Methanol (B129727) | Refrigerator | 3 weeks | Stable[4] |
| Methanol | -20°C | 1 week | Stable[3] |
| Acetonitrile (B52724):Water (60:40) | Room Temperature | 6 hours | Stable |
Note: The stability of this compound is expected to be comparable to or greater than that of unlabeled Donepezil under the same conditions.
Experimental Protocols
Detailed methodologies are essential for the validation of bioanalytical assays, including the assessment of internal standard stability. The following protocols are generalized from established guidelines and published methods for Donepezil and other small molecules.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to achieve a high concentration stock solution (e.g., 1 mg/mL). Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C or -80°C).
-
Working Solution Preparation: Prepare working solutions by serially diluting the stock solution with an appropriate solvent (often the mobile phase or a mixture of organic solvent and water). These solutions are used to spike into the biological matrix to prepare calibration standards and quality control (QC) samples.
Stability Assessment in Biological Matrix
Stability is assessed by analyzing QC samples (typically at low and high concentrations) after exposure to various conditions and comparing the results to those of freshly prepared samples. The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.
a) Freeze-Thaw Stability
-
Prepare replicate aliquots of low and high QC samples in the biological matrix of interest (e.g., human plasma).
-
Analyze one set of fresh QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the process for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
b) Short-Term (Bench-Top) Stability
-
Prepare replicate aliquots of low and high QC samples.
-
Analyze one set of fresh QC samples to establish the baseline.
-
Leave the test QC samples on the laboratory bench at room temperature for a duration that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
c) Long-Term Stability
-
Prepare a sufficient number of aliquots of low and high QC samples.
-
Analyze one set of fresh QC samples to establish the baseline.
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months) for the duration of the study.
d) Post-Preparative (Autosampler) Stability
-
Process a set of low and high QC samples according to the established sample preparation procedure.
-
Analyze the processed samples immediately to determine the initial concentrations.
-
Store the remaining processed samples in the autosampler at the specified temperature (e.g., 4°C) for a duration that exceeds the expected run time of an analytical batch (e.g., 24 or 48 hours).
-
Re-inject and analyze the stored processed samples.
Sample Preparation for LC-MS/MS Analysis
A common method for extracting Donepezil and its internal standard from plasma is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction.
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add the this compound internal standard solution. Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Signaling Pathway of Donepezil
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine (B1216132) levels in the brain. This enhanced cholinergic transmission is believed to be responsible for the symptomatic improvement in Alzheimer's disease.
References
- 1. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
Unraveling the Mass Fragmentation of Donepezil-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil. This guide is designed to be an essential resource for researchers and professionals engaged in the development, analysis, and quality control of Donepezil and its metabolites, particularly in the context of bioanalytical assays utilizing mass spectrometry. This compound is a critical internal standard for ensuring the accuracy and precision of quantitative studies.
Physicochemical Properties and Isotopic Labeling
This compound, with the chemical formula C₂₄H₂₄D₅NO₃, has a molecular weight of approximately 384.52 g/mol . The five deuterium (B1214612) atoms are strategically incorporated into the phenyl ring of the benzyl (B1604629) group. This isotopic labeling results in a distinct mass shift, enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Donepezil in complex biological matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₄D₅NO₃ |
| Molecular Weight | 384.52 g/mol |
| CAS Number | 1128086-25-8 |
| Isotopic Enrichment | Typically ≥99% |
| Appearance | White to off-white solid |
Mass Spectrometry Data and Fragmentation Pattern
For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 385.2. The fragmentation of this precursor ion is dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation. Due to the five deuterium atoms on the phenyl ring of this moiety, the resulting fragment ion is expected at m/z 96.1. Another significant fragment observed in the mass spectrum of non-deuterated Donepezil is at m/z 91.1, corresponding to the non-deuterated benzyl cation. The presence of this ion in the spectrum of this compound would indicate an incomplete deuteration of the benzyl group.
Other minor fragment ions observed for non-deuterated Donepezil include m/z 65.2 and m/z 243.3. It is anticipated that these fragments, which do not contain the deuterated benzyl group, would also be present in the mass spectrum of this compound.
Table 2: Predicted Mass Fragmentation Data for this compound
| Analyte | Precursor Ion (m/z) | Predicted Product Ions (m/z) |
| This compound | 385.2 [M+H]⁺ | 96.1 (major), 243.3, 65.2 |
It is important to note that the exact m/z values and the relative abundance of fragment ions can vary depending on the specific instrumentation and experimental conditions used.
Proposed Fragmentation Pathway
The logical relationship of the fragmentation process can be visualized as a directed graph, illustrating the breakdown of the parent ion into its constituent product ions.
Experimental Protocols
The following provides a generalized methodology for the analysis of this compound using LC-MS/MS, based on established protocols for Donepezil quantification.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Donepezil and its internal standard from biological matrices such as plasma.
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Donepezil: m/z 380.2 → 91.1
-
This compound: m/z 385.2 → 96.1
-
The collision energy and other instrument-specific parameters should be optimized to achieve the best sensitivity and specificity.
Experimental Workflow
The overall process from sample receipt to data analysis can be outlined in a clear workflow diagram.
This technical guide provides a foundational understanding of the mass fragmentation pattern of this compound and its application in quantitative bioanalysis. Researchers are encouraged to perform their own instrument-specific optimization and validation to ensure the highest quality data.
Commercial Suppliers and Technical Applications of High-Purity Donepezil-d5: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available high-purity Donepezil-d5, a deuterated analog of Donepezil (B133215). This compound is an essential tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the accurate quantification of Donepezil in biological matrices. This document outlines key suppliers, their product specifications, detailed experimental protocols for its use in analytical assays, and the relevant biological pathways associated with Donepezil's mechanism of action.
Commercial Supplier Specifications
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of research data. Several commercial suppliers offer this compound, each with specific quality attributes. The following table summarizes the quantitative data available from various suppliers to facilitate a comparative assessment.
| Supplier/Brand | Product Name | CAS Number | Purity | Isotopic Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | This compound (hydrochloride) | 1883548-90-0 | 99.27% | Not Specified | C₂₄H₂₅D₅ClNO₃ | 420.98 |
| Cambridge Bioscience | This compound (hydrochloride) | 1883548-90-0 | 99.27% | Not Specified | C₂₄H₂₅D₅ClNO₃ | 420.98 |
| Tocris Bioscience | Donepezil - d5 hydrochloride | Not Specified | ≥98% (HPLC) | 98% D | C₂₄H₂₄D₅NO₃·HCl | 420.99 |
| Cleanchem | This compound | 1128086-25-8 | Not Specified | Not Specified | C₂₄H₂₄D₅NO₃ | Not Specified |
| Veeprho | This compound | 1128086-25-8 | Not Specified | Not Specified | Not Specified | Not Specified |
| Clinivex | This compound HCl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data is subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most current and specific information.
Mechanism of Action: Signaling Pathway
Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This is the primary mechanism by which Donepezil exerts its therapeutic effects in the symptomatic treatment of Alzheimer's disease.[2][4]
Caption: Mechanism of Action of Donepezil.
Experimental Protocols: Quantification of Donepezil using this compound
This compound is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Donepezil in biological samples such as plasma.[5][6][7] The following is a representative protocol synthesized from published methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a ratio of 70:30 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Donepezil: m/z 380.2 → 91.2
-
This compound: m/z 385.2 → 96.2
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Collision Gas (CAD): 6 psi
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Donepezil) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of Donepezil in the unknown samples is determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Donepezil in a biological matrix using this compound as an internal standard.
Caption: LC-MS/MS Workflow for Donepezil Quantification.
Logical Relationship: Internal Standard Selection
The selection of an appropriate internal standard is crucial for accurate bioanalysis. The ideal internal standard should have similar physicochemical properties to the analyte and should not be present endogenously in the sample. This compound is an ideal internal standard for Donepezil quantification due to its structural similarity and mass difference, which allows for co-elution with the analyte while being distinguishable by the mass spectrometer.
Caption: Rationale for this compound as an Internal Standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Isotopic Purity Assessment of Donepezil-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of Alzheimer's disease. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug and its metabolites in complex biological matrices. Donepezil-d5, a deuterated analog of Donepezil, serves as an ideal internal standard for mass spectrometry-based bioanalysis due to the mass shift provided by the five deuterium (B1214612) atoms.
The utility and reliability of this compound as an internal standard are fundamentally dependent on its isotopic purity. High isotopic purity minimizes signal overlap with the unlabeled analyte, thereby enhancing the accuracy and precision of analytical measurements. This technical guide provides an in-depth overview of the core analytical methodologies for assessing the isotopic purity of this compound, complete with detailed experimental protocols and data presentation formats. While specific quantitative data for commercially available this compound may be proprietary, this guide presents representative data and established principles for its characterization.
Core Analytical Methodologies
The determination of isotopic purity for a deuterated compound like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] A combination of these methods provides a comprehensive characterization of the isotopic distribution and the specific locations of deuterium incorporation.
Mass Spectrometry for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the most direct method for determining the isotopic distribution of this compound.[1][2] This technique allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).
Objective: To determine the relative abundance of this compound and its isotopologues (d0 to d4).
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
An ultra-high-performance liquid chromatography (UHPLC) system
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer Mode: Full scan
-
Scan Range: m/z 350-400
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d5 isotopologue.
-
The following table presents representative data for a high-purity this compound standard.
| Isotopologue | Theoretical Mass [M+H]+ | Measured Mass [M+H]+ | Relative Abundance (%) |
| d0 (Unlabeled) | 379.2118 | 379.2115 | < 0.1 |
| d1 | 380.2181 | 380.2178 | 0.1 |
| d2 | 381.2244 | 381.2241 | 0.2 |
| d3 | 382.2306 | 382.2303 | 0.5 |
| d4 | 383.2369 | 383.2366 | 1.2 |
| d5 | 384.2432 | 384.2429 | > 98.0 |
Note: The data in this table is for illustrative purposes only.
NMR Spectroscopy for Positional Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the specific locations of deuterium incorporation and for providing an independent measure of isotopic purity.[1] Both ¹H NMR and ²H NMR can be utilized for this purpose.[3][4]
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents and Materials:
-
This compound reference standard
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
-
Non-deuterated internal standard (for ¹H NMR quantification, e.g., 1,4-dioxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 0.75 mL of CDCl₃.
-
For quantitative ¹H NMR, add a known amount of an internal standard.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for accurate integration.
-
The absence or significant reduction of signals corresponding to the deuterated positions confirms the location of labeling.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated part of the molecule or the internal standard.[3]
-
-
²H NMR Data Acquisition:
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
For ¹H NMR, calculate the percentage of deuterium incorporation by comparing the integrals of the residual proton signals to a reference signal.
-
For ²H NMR, the relative integrals of the signals directly correspond to the relative abundance of deuterium at each site.[3]
-
The following table summarizes representative data obtained from NMR analysis.
| Parameter | Method | Specification |
| Isotopic Enrichment | ¹H NMR | ≥ 98% |
| Deuterium Incorporation | ²H NMR | Signals consistent with labeling on the benzyl (B1604629) ring |
Note: The data in this table is for illustrative purposes only.
Visualization of Experimental Workflows
Conclusion
The rigorous assessment of isotopic purity is a critical quality control measure for this compound to ensure its suitability as an internal standard in quantitative bioanalytical applications. A comprehensive characterization using a combination of high-resolution mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the specific locations of deuterium incorporation. For researchers and drug development professionals, sourcing this compound from reputable suppliers who provide a detailed Certificate of Analysis with comprehensive isotopic purity data is paramount for ensuring the reliability and accuracy of their quantitative studies. This technical guide provides the foundational knowledge and protocols necessary for understanding and performing such an assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scs.illinois.edu [scs.illinois.edu]
The Kinetic Shield: How Deuteration Re-shapes the Metabolic Fate of Donepezil
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine (B1216132) in the brain.[1][2] Its metabolic fate, however, is complex and subject to inter-individual variability, primarily governed by the cytochrome P450 (CYP) enzyme system.[3][4][5] Strategic modification of drug molecules through deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), has emerged as a compelling approach to favorably alter pharmacokinetic profiles.[6][7][8] This technical guide delves into the pivotal role of deuteration in modulating the metabolic pathways of Donepezil, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the established metabolic landscape of Donepezil, detail the experimental protocols for its metabolic investigation, and, through illustrative data and visualizations, project the transformative impact of deuteration.
The Metabolic Landcape of Donepezil
Donepezil undergoes extensive hepatic metabolism, primarily orchestrated by CYP3A4 and CYP2D6 isoenzymes.[1][9][10][11] The metabolism proceeds through several key pathways, resulting in a variety of metabolites.
Primary Metabolic Pathways:
-
O-Demethylation: This process, occurring at the 5 and 6 positions of the indanone ring, leads to the formation of active metabolites M1 (6-O-desmethyl donepezil) and M2 (5-O-desmethyl donepezil).[1][6][9] CYP2D6 is the principal enzyme responsible for the formation of M1 and M2.[10]
-
N-Debenzylation: Cleavage of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen results in the formation of metabolite M4.[3][9] This reaction is mainly catalyzed by CYP3A4.[10]
-
N-Oxidation: Oxidation of the piperidine nitrogen leads to the formation of N-oxide metabolites (M6).[1][9]
-
Hydroxylation: Addition of a hydroxyl group to the indanone ring is another metabolic route.[3][9]
-
Glucuronidation: The O-demethylated metabolites (M1 and M2) can undergo further conjugation with glucuronic acid to form M11 and M12, respectively, facilitating their excretion.[1][6]
-
Hydrolysis: The ester linkage in Donepezil can be hydrolyzed to form M4.[1]
These metabolic transformations contribute to the clearance of Donepezil from the body, with metabolites and the unchanged drug being eliminated primarily through the urine.[1][6]
The Deuterium Effect: A Kinetic Isotope Perspective
The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond introduces a significant kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, deuteration at specific metabolic "hot spots" can substantially slow down the rate of metabolism.[7][8] This can lead to:
-
Increased Half-life (t½): A slower metabolic rate extends the duration the drug remains in the systemic circulation.
-
Reduced Clearance (CL): The overall rate of drug removal from the body is decreased.
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway towards alternative routes that do not involve the cleavage of the deuterated bond, potentially reducing the formation of certain metabolites, including those that might be associated with adverse effects.
For Donepezil, strategic deuteration of the methoxy (B1213986) groups on the indanone ring or the benzyl group attached to the piperidine nitrogen could significantly impact its metabolism by CYP2D6 and CYP3A4, respectively. A patent for deuterated derivatives of Donepezil highlights these potential sites for deuteration.
Quantitative Analysis: Deuteration's Impact on Donepezil's Pharmacokinetics
While clinical or preclinical data directly comparing the pharmacokinetics of a specifically deuterated Donepezil analog to the parent compound are not yet publicly available, we can project the anticipated effects based on the known principles of the deuterium effect and Donepezil's metabolism. The following tables present a hypothetical yet scientifically grounded comparison.
Table 1: Projected Pharmacokinetic Parameters of Deuterated Donepezil (D-Donepezil) vs. Non-Deuterated Donepezil
| Parameter | Donepezil (Mean ± SD) | D-Donepezil (Projected) | Rationale for Projection |
| Half-life (t½) | 70 - 81.5 h[12][13] | Increased | Slower metabolism due to the kinetic isotope effect at the sites of deuteration. |
| Clearance (CL/F) | 0.13 - 0.19 L/hr/kg[4] | Decreased | Reduced rate of metabolic breakdown by CYP enzymes. |
| Area Under the Curve (AUC) | Dose-dependent[12] | Increased | Slower clearance leads to greater overall drug exposure. |
| Maximum Concentration (Cmax) | Dose-dependent[12] | Potentially Increased or Unchanged | Slower metabolism could lead to higher peak concentrations, though this can be influenced by absorption rates. |
| Time to Maximum Concentration (Tmax) | 3 - 4.1 h[12][14] | Likely Unchanged | Deuteration is not expected to significantly alter the rate of absorption. |
Table 2: Projected Impact of Deuteration on the Formation of Major Donepezil Metabolites
| Metabolite | Primary Metabolic Pathway | Primary Enzyme(s) | Projected Change in Formation with Deuteration | Rationale for Projection |
| M1 (6-O-desmethyl) | O-Demethylation | CYP2D6[10] | Decreased | Deuteration of the 6-methoxy group would slow down its removal. |
| M2 (5-O-desmethyl) | O-Demethylation | CYP2D6[10] | Decreased | Deuteration of the 5-methoxy group would slow down its removal. |
| M4 (N-debenzyl) | N-Debenzylation | CYP3A4[10] | Decreased | Deuteration of the benzyl group would make its cleavage more difficult. |
| M6 (N-oxide) | N-Oxidation | CYP3A4, CYP2D6[9] | Potentially Increased | If the primary metabolic pathways are slowed, metabolism may shift towards alternative routes like N-oxidation. |
Visualizing the Metabolic Shift
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of Donepezil and the logical relationship of how deuteration can alter its fate.
Caption: Metabolic Pathways of Donepezil.
Caption: Deuteration's Influence on Donepezil's Metabolism.
Experimental Protocols for Metabolic Investigation
A thorough understanding of Donepezil's metabolism and the impact of deuteration necessitates robust in vitro and in vivo experimental designs.
In Vitro Metabolism Studies
Objective: To determine the metabolic stability and identify the metabolites of deuterated and non-deuterated Donepezil in a controlled environment.
Methodology: Human Liver Microsome (HLM) Incubation
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride), and phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
The test compounds (Donepezil or D-Donepezil) are added to the mixture at a final concentration typically ranging from 1 to 10 µM.
-
-
Incubation:
-
The reaction is initiated by the addition of the NADPH-generating system after a pre-incubation period to equilibrate the temperature to 37°C.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
The samples are then centrifuged to precipitate the proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
-
Analytical Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
The samples are analyzed using a validated LC-MS/MS method to quantify the parent drug and identify its metabolites.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15]
-
Mass spectrometric detection is performed in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification.
-
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Donepezil in a living organism.
Methodology: Animal Model (e.g., Sprague-Dawley Rats)
-
Animal Dosing:
-
Animals are divided into two groups: one receiving non-deuterated Donepezil and the other receiving D-Donepezil.
-
The compounds are administered orally or intravenously at a specific dose.
-
-
Sample Collection:
-
Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Preparation:
-
Plasma samples are prepared for analysis, typically involving protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
-
Analytical Method: LC-MS/MS
-
The concentration of the parent drug and its major metabolites in the plasma samples is determined using a validated LC-MS/MS method, similar to the one described for the in vitro studies.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) for both compounds.
-
Conclusion and Future Directions
The strategic application of deuteration to the Donepezil scaffold holds significant promise for enhancing its therapeutic profile. By attenuating the rate of metabolism, particularly through the major CYP3A4 and CYP2D6 pathways, deuteration can lead to a more favorable pharmacokinetic profile, characterized by a longer half-life, reduced clearance, and increased overall exposure. This could potentially translate to improved efficacy, a more convenient dosing regimen, and a better safety profile by altering the formation of metabolites.
While the principles of the kinetic isotope effect provide a strong theoretical foundation for these anticipated benefits, the definitive impact of deuteration on Donepezil's metabolic fate can only be ascertained through direct comparative preclinical and clinical studies. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Future research should focus on synthesizing specifically deuterated Donepezil analogs and evaluating their pharmacokinetic and pharmacodynamic properties in validated in vitro and in vivo models. The resulting quantitative data will be instrumental in determining the clinical viability of a "deuterium-switched" Donepezil and could pave the way for a new generation of improved therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. | Semantic Scholar [semanticscholar.org]
- 3. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily exerts its therapeutic effect through the inhibition of acetylcholinesterase (AChE). The deuterated analog, Donepezil-d5, is often utilized in pharmacokinetic studies. While its on-target activity is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the known and potential off-target effects of Donepezil, with the explicit assumption that the off-target profile of this compound is comparable to its non-deuterated counterpart due to the absence of specific data for the deuterated form. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a valuable resource for researchers in neuropharmacology and drug development.
Introduction
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By increasing the synaptic levels of acetylcholine, donepezil enhances cholinergic neurotransmission, which is thought to improve cognitive function in Alzheimer's disease patients.[2][3] While its efficacy is attributed to this on-target mechanism, like most drugs, donepezil interacts with other molecular targets, leading to a range of off-target effects that may contribute to both its therapeutic and adverse profiles. Understanding these off-target interactions is paramount for predicting potential side effects, identifying new therapeutic applications, and designing more selective next-generation inhibitors.
This guide focuses on the off-target pharmacology of Donepezil, with the necessary extrapolation to this compound. The substitution of hydrogen with deuterium (B1214612) is primarily intended to alter the metabolic profile of the drug and is generally not expected to significantly alter its pharmacological interactions with protein targets.
Quantitative Off-Target Binding Profile
The following table summarizes the available quantitative data on the binding of Donepezil to its primary target and key off-targets. This data provides a comparative view of the compound's affinity for these different molecular entities.
| Target | Parameter | Value | Species | Notes |
| Primary Target | ||||
| Acetylcholinesterase (AChE) | IC₅₀ | 6.7 nM | Rat | In vitro enzyme assay.[4] |
| Off-Targets | ||||
| Sigma-1 (σ₁) Receptor | Kᵢ | 14.6 nM | In vitro preparation | Donepezil acts as a potent agonist at this receptor.[1][5] |
| NMDA Receptor | IC₅₀ | 0.7 - 3 mM | Recombinant (Xenopus oocytes) | Donepezil acts as a low-potency, voltage-dependent channel blocker.[5] |
| Nicotinic Acetylcholine Receptors (nAChRs) | - | - | Rat | Donepezil modulates nAChR activity, but specific binding affinities are not well-defined.[6] |
| Voltage-gated Sodium Channels | - | - | - | Reversible inhibition has been observed.[1] |
| Rectifier Potassium Channels | - | - | - | Reversible inhibition of delayed and fast transient currents has been noted.[1] |
Note: The data presented is for non-deuterated Donepezil. It is hypothesized that the binding affinities for this compound are comparable.
Key Off-Target Interactions and Signaling Pathways
Sigma-1 (σ₁) Receptor Agonism
Donepezil is a potent agonist of the σ₁ receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][7] This interaction is considered a significant contributor to the neuroprotective effects of donepezil, independent of its AChE inhibition.[7] Activation of the σ₁ receptor by donepezil has been shown to modulate several downstream signaling pathways, including intracellular calcium mobilization and the activation of Protein Kinase C (PKC).[8]
Figure 1: this compound signaling via the Sigma-1 receptor.
Modulation of NMDA Receptors
Donepezil has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory.[9] However, its direct blocking action is of low potency.[5] A more significant off-target effect appears to be the indirect modulation of NMDA receptor function. Studies have demonstrated that donepezil can lead to the internalization of NMDA receptors, a process mediated by the stimulation of α7 nicotinic acetylcholine receptors (nAChRs).[9][10] This downregulation of NMDA receptors may contribute to neuroprotection by reducing glutamate-induced excitotoxicity.[10]
Figure 2: Indirect modulation of NMDA receptors by this compound.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Beyond the α7 subtype's role in NMDA receptor modulation, donepezil directly interacts with other nAChRs.[6] It has been shown to depress inward currents induced by nicotine (B1678760) in a non-competitive manner, suggesting an allosteric binding site.[6] This interaction is independent of its AChE inhibitory activity.[6] The modulation of nAChRs may play a role in the complex pharmacology of donepezil and contribute to its overall effects on neuronal signaling.
Experimental Protocols for Off-Target Characterization
The identification and characterization of off-target effects rely on a suite of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for a specific off-target receptor (e.g., σ₁ receptor).
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]-pentazocine for σ₁ receptors).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Figure 3: General workflow for a radioligand binding assay.
Enzyme Inhibition Assay (Ellman's Method for AChE)
While AChE is the primary target, this method can be adapted to assess inhibition of other enzymes.
-
Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase.
-
Principle: The assay measures the activity of AChE by detecting the yellow product formed from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Purified acetylcholinesterase.
-
Acetylthiocholine iodide (substrate).
-
DTNB.
-
This compound at various concentrations.
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate and a plate reader.
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.
-
Objective: To verify the binding of this compound to a specific target protein in intact cells.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Materials:
-
Intact cells expressing the target protein.
-
This compound.
-
Lysis buffer.
-
Equipment for protein quantification (e.g., Western blotting apparatus or ELISA reader).
-
-
Procedure:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein at each temperature point for both treated and control samples.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
While this compound is primarily recognized for its potent and selective inhibition of acetylcholinesterase, a comprehensive evaluation of its pharmacological profile reveals significant interactions with several off-targets. The agonist activity at the σ₁ receptor and the modulation of NMDA and nicotinic acetylcholine receptors are particularly noteworthy. These off-target effects may contribute to the overall therapeutic and adverse effects observed with donepezil treatment.
For researchers and drug development professionals, a thorough understanding of these off-target interactions is essential. It allows for a more informed interpretation of preclinical and clinical data, aids in the prediction of potential drug-drug interactions, and provides a rationale for exploring novel therapeutic applications. The experimental protocols detailed in this guide offer a framework for the continued investigation of the off-target pharmacology of this compound and other novel chemical entities. Future studies focusing specifically on the deuterated form are warranted to confirm the assumptions made in this guide and to provide a more complete picture of its pharmacological profile.
References
- 1. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GoodRx - Error [blocked.goodrx.com]
- 5. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 8. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Use of Donepezil-d5 in Bioanalytical and Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the application of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its use, particularly as an internal standard in quantitative bioanalytical methods. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its application in pharmacokinetic studies and drug metabolism research.
Introduction to Donepezil and the Role of Isotopic Labeling
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of dementia associated with Alzheimer's disease.[1][2] By preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition, Donepezil helps to improve cognitive function.[2][3] To accurately measure the concentration of Donepezil in biological matrices such as plasma, a robust and reliable analytical method is crucial. This is where isotopically labeled compounds like this compound play a critical role.
This compound is a stable isotope-labeled version of Donepezil, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule.[4] Consequently, this compound behaves almost identically to Donepezil during sample extraction, chromatography, and ionization in mass spectrometry. This makes it an ideal internal standard for quantitative analysis, as it can compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is essential for its handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | 2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride | [6] |
| Molecular Formula | C₂₄H₂₅D₅ClNO₃ | [7] |
| Molecular Weight | 421.0 g/mol | [7] |
| Purity | ≥98% (HPLC) | [6] |
| Appearance | Solid | [8] |
Synthesis of Donepezil and its Deuterated Analogs
The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting intermediate.[9][10][11] Several synthesis routes have been described in the literature, often with variations in the catalysts and reaction conditions used to optimize yield and purity.[9][10]
The synthesis of deuterated derivatives of Donepezil, such as this compound, follows a similar pathway but utilizes deuterated reagents at specific steps. For instance, deuterated benzyl (B1604629) bromide can be used to introduce the d5-labeled phenylmethyl group onto the piperidine (B6355638) ring.[12] Another approach involves the use of deuterated indanone precursors.[12] The general synthetic scheme is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. scispace.com [scispace.com]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Throughput Quantification of Donepezil in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Donepezil (B133215) in human plasma. To ensure high accuracy and precision, the assay employs a stable isotope-labeled internal standard, Donepezil-d5. The methodology involves a straightforward protein precipitation protocol for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.2 to 50 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate Alzheimer's disease.[1] By preventing the breakdown of acetylcholine, a crucial neurotransmitter, Donepezil helps to improve cognitive function. Accurate and reliable quantification of Donepezil in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2] Due to its high sensitivity and selectivity, LC-MS/MS has become the preferred technique for this purpose.[3][4] This application note presents a detailed protocol for the determination of Donepezil in human plasma using this compound as an internal standard for reliable quantification.
Experimental
Materials and Reagents
-
Donepezil hydrochloride (purity ≥99%)
-
This compound (purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Donepezil Stock Solution (1 mg/mL): Dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare working solutions of Donepezil and the internal standard by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).[2]
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge the samples at 3,500 g for 5 minutes at 10°C.[3]
-
Transfer 200 µL of the supernatant to a new 96-well plate and add 400 µL of water.[3]
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[3]
LC-MS/MS Conditions
Liquid Chromatography
-
LC System: A standard UHPLC system.[2]
-
Column: Chromolith high resolution RP-18e monolithic column (50 × 4.6 mm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Flow Rate: 0.25 mL/min.[6]
-
Gradient: Start with 22% B, hold for 0.5 minutes, ramp to 90% B by 1.7 minutes, hold until 2.5 minutes, then return to initial conditions and equilibrate for 1.5 minutes.[3]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.[3]
-
Total Run Time: 4.0 minutes.[3]
Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
MRM Transitions:
-
Donepezil: m/z 380.2 → 91.2
-
This compound: m/z 385.2 → 96.2 (projected)
-
-
Collision Energy: Optimized for maximum signal intensity. For Donepezil, a collision energy of -39 V has been reported.[5]
-
Source Parameters: Optimized for the specific instrument, including DL temperature (250°C), interface temperature (380°C), and heating block temperature (400°C).[5]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Donepezil in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL with a correlation coefficient (r²) of >0.995.[2][3] The lower limit of quantification (LLOQ) was established at 0.2 ng/mL, with a signal-to-noise ratio greater than 10.[2]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision, expressed as the coefficient of variation (%CV), was within 8.1%, and the accuracy was between 97.9% and 105.2%, which are well within the acceptable limits of bioanalytical method validation guidelines.[2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | 4.9 | 100.8 | < 15 | 80-120 |
| Low | 0.6 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 20 | < 15 | 85-115 | < 15 | 85-115 |
| High | 40 | < 15 | 85-115 | < 15 | 85-115 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Recovery and Matrix Effect
The extraction recovery of Donepezil from human plasma was consistent and reproducible across the different QC levels. The matrix effect was evaluated and found to be minimal, indicating that the simple protein precipitation method is suitable for this application.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the LC-MS/MS analysis of Donepezil.
Caption: Mechanism of action of Donepezil.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Donepezil in human plasma using this compound as an internal standard.[2] The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method's performance meets the stringent requirements of bioanalytical method validation guidelines, ensuring the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
Protocol for the Quantification of Donepezil in Plasma Using Donepezil-d5 as an Internal Standard
Application Note & Protocol: AP-DPZ001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the management of Alzheimer's disease.[1][2] Accurate determination of donepezil concentrations in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[5][6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Donepezil-d5, is the gold standard in quantitative bioanalysis.[5][7] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it experiences similar variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[8] This co-eluting behavior allows for highly accurate and precise quantification by normalizing the analyte's response to that of the internal standard.[7][8] This document provides a detailed protocol for the extraction and quantification of donepezil in plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Donepezil Hydrochloride (Standard)
-
This compound Hydrochloride (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Donepezil and this compound in methanol at a concentration of 1 mg/mL.[9] Store these solutions at 2-8°C.
Working Standard Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the Donepezil stock solution with 50% methanol.[4][10]
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with 50% methanol to a final concentration of 10 µg/mL.[10]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a commonly used and robust liquid-liquid extraction method.[3][10][11]
-
Thaw frozen plasma samples to room temperature.
-
In a polypropylene (B1209903) tube, pipette 200 µL of the plasma sample.
-
Add 20 µL of the 10 µg/mL this compound internal standard working solution.[10]
-
Add 1.5 mL of the extraction solvent (e.g., a mixture of n-Hexane and Ethyl Acetate, 70:30 v/v).[10][11]
-
Vortex the mixture for 3 minutes.[10]
-
Centrifuge at 4,000 rpm for 5 minutes.[10]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 45°C.[11]
-
Reconstitute the dried residue with 150-250 µL of the mobile phase.[3][11]
-
Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system.[11]
LC-MS/MS Conditions
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 3.0 mm, 1.8 µm)[11] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Elution | Isocratic (e.g., 20:80, A:B) or Gradient |
| Flow Rate | 0.3 - 0.4 mL/min[10][11] |
| Injection Volume | 2 - 5 µL[11] |
| Column Temp | 40°C |
| Run Time | ~3 minutes[10] |
Mass Spectrometry:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Donepezil: m/z 380.2 → 91.1[12][13] this compound: (Anticipated) m/z 385.2 → 91.1 or other stable product ion |
| Capillary Voltage | 3500 V[11] |
| Source Temp | 150°C |
| Drying Gas Temp | 200°C[11] |
Data Presentation: Quantitative Summary
The following tables summarize typical performance characteristics of bioanalytical methods for donepezil quantification in plasma using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | [10][14] |
| Intra-day Precision (%CV) | < 10.2% | [13] |
| Inter-day Precision (%CV) | < 10.0% | [13] |
| Intra-day Accuracy (%Bias) | ± 5.0% | [13] |
| Inter-day Accuracy (%Bias) | ± 5.0% | [13] |
| Extraction Recovery | > 85% | [14] |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.0052 |
| 0.5 | 0.0258 |
| 2.5 | 0.1295 |
| 10 | 0.5182 |
| 25 | 1.299 |
| 50 | 2.605 |
| 100 | 5.211 |
Logical Workflow for Pharmacokinetic Study
The use of this compound as an internal standard is integral to the overall workflow of a pharmacokinetic study, from sample collection to data analysis.
Conclusion
This protocol outlines a robust and reliable method for the quantification of donepezil in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the high quality of data required for pharmacokinetic and other clinical studies.[8][15] The provided sample preparation procedure and LC-MS/MS conditions serve as a strong foundation for researchers, scientists, and drug development professionals. Method validation should always be performed according to regulatory guidelines to ensure the method is fit for its intended purpose.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Donepezil Analysis Using Donepezil-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Donepezil (B133215) in biological matrices, specifically utilizing Donepezil-d5 as an internal standard. The accurate measurement of Donepezil is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise results.[3]
The following sections detail common sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPt), along with comprehensive experimental protocols and quantitative performance data. These methods are primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred analytical technique for its high sensitivity and selectivity.[4][5][6]
Sample Preparation Techniques: An Overview
The choice of sample preparation method is critical for removing endogenous interferences like proteins and phospholipids (B1166683) from biological samples, thereby improving the reliability and sensitivity of the analysis.[2]
-
Solid-Phase Extraction (SPE): This technique offers high recovery and produces very clean extracts by utilizing a solid sorbent to isolate Donepezil from the sample matrix.[7] It is a robust method for removing interfering substances and concentrating the analyte.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE separates Donepezil based on its partitioning between two immiscible liquid phases. It generally yields a cleaner sample than protein precipitation and can be optimized by adjusting pH and the choice of organic solvent.[2][9]
-
Protein Precipitation (PPt): This is a rapid and straightforward method that involves adding an organic solvent, such as acetonitrile (B52724), to precipitate proteins.[1][5] While it is a high-throughput technique, it may result in a less clean extract and potential matrix effects.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated bioanalytical methods for Donepezil analysis. These tables provide a clear comparison of key validation parameters across different sample preparation techniques and analytical conditions.
Table 1: Performance of Liquid-Liquid Extraction (LLE) Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Internal Standard | Reference |
| 0.5 - 1,000 | 0.5 | 96.0 - 109.6 | ≤13.9 | 98.5 - 106.8 | Icopezil | [9] |
| 0.1 - 50 | 0.1 | 98.0 - 110.0 | < 8.0 | Not Reported | Donepezil-D4 | [10] |
| 0.1 - 20.0 | 0.1 | -2.3 to +2.8 | < 10.2 | Not Reported | Diphenhydramine | [11] |
| 10 - 100 | 0.1 - 0.3 | 1.3 - 13.3 | 3.2 - 12.6 | Not Reported | Disopyramide | [12] |
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Internal Standard | Reference |
| 50 - 5000 | 50 | Within acceptable range | Within acceptable range | Not Reported | Loratadine | [13] |
| 25 - 200 | 0.33 | 98.7 - 102.6 | 1.2 - 4.5 | Not Reported | Not Specified | [14] |
Table 3: Performance of Protein Precipitation (PPt) Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Internal Standard | Reference |
| 0.2 - 50 | 0.2 | 97.9 - 105.2 | < 8.1 | Not Reported | 5-O-Desmethyl this compound | [5] |
| 0.2 - 50 | 0.2 | 100.8 (at LLOQ) | 4.9 (at LLOQ) | Not Reported | This compound | [15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the primary sample preparation methods.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methodologies for the extraction of Donepezil and its metabolites from human plasma using Oasis HLB cartridges.[7]
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Deionized water
-
Methanol-water (10:90, v/v)
-
Reconstitution solution (e.g., mobile phase mixture)
-
Oasis HLB SPE cartridges[7]
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution. Vortex for 30 seconds.[7]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent does not dry out.[7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[16]
-
Washing:
-
Elution: Elute Donepezil and the IS with 1 mL of methanol into a clean collection tube.[7]
-
Evaporation and Reconstitution:
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a synthesized procedure based on common LLE methods for Donepezil analysis from plasma.[2][10]
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Extraction solvent: n-hexane:ethyl acetate (B1210297) (70:30, v/v)[2][10]
-
Reconstitution solution
Procedure:
-
Thaw frozen plasma samples at room temperature.[2]
-
Pipette 200 µL of the plasma sample into a polypropylene (B1209903) tube.[2][10]
-
Add the hexane:ethyl acetate (70:30, v/v) extraction solvent.[2][10]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[2][10][16]
-
Transfer the upper organic layer to a clean polypropylene tube.[2][16]
-
Evaporate the organic layer to dryness, for instance, at 45°C using a vacuum concentrator.[2]
-
Reconstitute the dried residue with 150 µL of the reconstitution solution.[2]
-
Centrifuge at 13,200 rpm for 5 minutes.[2]
-
Inject a small volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[2][10]
Protocol 3: Protein Precipitation (PPt)
This protocol details a simple and high-throughput protein precipitation method using acetonitrile.[1][5]
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (LC-MS grade)[5]
Procedure:
-
Thaw plasma samples at room temperature.[5]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the IS working solution.[5]
-
Add 300 µL of acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot of the supernatant for LC-MS/MS analysis.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and sensitive determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the UPLC-MS/MS Analysis of Donepezil and Donepezil-d5
This document provides detailed application notes and protocols for the quantitative analysis of Donepezil (B133215) and its deuterated internal standard, Donepezil-d5, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of Alzheimer's disease. Accurate and robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred method for the determination of Donepezil in complex biological samples such as plasma. This document outlines the key parameters and procedures for successful analysis.
Quantitative Data Summary
The following tables summarize the UPLC-MS/MS parameters for the analysis of Donepezil and this compound, compiled from various validated methods.
Table 1: Mass Spectrometry Parameters
| Parameter | Donepezil | This compound (Internal Standard) | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | [1][2] |
| Precursor Ion (Q1) m/z | 380.0, 380.2, 380.6 | 385.0 | [2][3][4][5] |
| Product Ion (Q3) m/z | 91.0, 91.1, 91.2 | 96.0 | [2][3][4][5] |
| Declustering Potential (V) | 60 | 60 | [2][6] |
| Collision Energy (V) | 35, 39, 40 | 40 | [2][4][6] |
| Ion Spray Voltage (V) | 5500 | 5500 | [2] |
| Source Temperature (°C) | 600 | 600 | [2] |
Table 2: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Source(s) |
| UPLC System | Waters Acquity UPLC | Shimadzu Nexera UPLC | [1][7] |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 3 µm) | [1][7] |
| Mobile Phase A | 5% acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) (pH 3.3) | 0.1% formic acid in water | [1][7] |
| Mobile Phase B | 100% Acetonitrile | 0.1% formic acid in acetonitrile | [1][7] |
| Gradient/Isocratic | Isocratic (60:40, A:B) | Gradient | [1][7] |
| Flow Rate (mL/min) | 0.3 | 0.25 | [1][7] |
| Column Temperature (°C) | 40 | 40 | [1][7] |
| Injection Volume (µL) | 3 | Not Specified | [7] |
| Run Time (min) | 3 | 8 | [1][7] |
Experimental Protocols
Two common sample preparation methods for the analysis of Donepezil from plasma are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPt).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of Donepezil from human plasma.[7]
Materials:
-
Human plasma samples
-
Donepezil and this compound stock solutions (1 mg/mL in methanol)
-
Working standard and internal standard solutions
-
Hexane:Ethyl Acetate (70:30, v/v)
-
Reconstitution solution (e.g., mobile phase)
-
Polypropylene (B1209903) tubes
-
Vortex mixer, centrifuge, and vacuum concentrator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a polypropylene tube.
-
Spike with 20 µL of the this compound internal standard working solution.
-
Add 1 mL of hexane:ethyl acetate (70:30, v/v) extraction solvent.
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean polypropylene tube.
-
Evaporate the organic solvent to dryness at 45°C using a vacuum concentrator.[8]
-
Reconstitute the dried residue with 150 µL of the reconstitution solution.[8]
-
Centrifuge at 13,200 rpm for 5 minutes.[8]
-
Inject 3 µL of the supernatant into the UPLC-MS/MS system.[7]
Protocol 2: Protein Precipitation (PPt)
This protocol provides a simpler and faster, though potentially less clean, extraction method.[9]
Materials:
-
Human plasma samples
-
Donepezil and this compound stock solutions
-
Working standard and internal standard solutions
-
Cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[9]
-
Add 10 µL of the internal standard working solution.[9]
-
Add 200 µL of cold acetonitrile.[9]
-
Vortex the mixture for 1 minute to precipitate the proteins.[9]
-
Centrifuge the tubes at a high speed (e.g., 22,285 x g) for 5 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the UPLC-MS/MS system components.
Caption: Experimental workflow for Donepezil analysis.
Caption: UPLC-MS/MS system components relationship.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 2. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Donepezil in Brain Tissue using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the extraction and quantification of Donepezil (B133215) from brain tissue using a liquid-liquid extraction (LLE) method with Donepezil-d5 as an internal standard (IS). This robust and sensitive method is designed for researchers in neuroscience, pharmacology, and drug development requiring accurate measurement of Donepezil concentrations in preclinical studies. The protocol is optimized for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high selectivity and throughput.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[1] Accurate quantification of its concentration in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding its distribution and target engagement within the central nervous system. Liquid-liquid extraction is a widely used technique for the analysis of drugs in biological samples.[2] This protocol provides a streamlined LLE procedure tailored for brain tissue homogenates, followed by sensitive detection using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Donepezil hydrochloride (≥98% purity)
-
This compound (≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (or other suitable base for pH adjustment)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control brain tissue (e.g., from rat or mouse)
-
Phosphate-buffered saline (PBS), ice-cold
Stock and Working Solution Preparation
-
Donepezil Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Donepezil and this compound stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and spiking solutions.
Brain Tissue Homogenization
-
Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Place the tissue in a 2 mL microcentrifuge tube containing stainless steel or glass beads.
-
Add 3 volumes of ice-cold PBS (e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater homogenizer (e.g., Bullet Blender™) for approximately 3-5 minutes at a medium to high speed.[3]
-
Visually inspect to ensure complete homogenization. If necessary, repeat the homogenization step.[3]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (brain homogenate) for the extraction procedure.
Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 100 µL of the brain homogenate into a clean polypropylene (B1209903) microcentrifuge tube.
-
Spike with 10 µL of the this compound working solution at an appropriate concentration (e.g., 100 ng/mL).
-
To alkalize the sample, add 20 µL of 1M ammonium hydroxide and vortex briefly. This step is critical as Donepezil, a basic compound, is more efficiently extracted into an organic solvent at a basic pH.
-
Add 600 µL of MTBE as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.
-
Centrifuge the sample at 4,000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions) and vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard UHPLC system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 3 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient should be optimized to ensure separation from matrix components.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following mass transitions should be monitored:
Data Presentation
The following tables summarize typical performance characteristics for the analysis of Donepezil in a biological matrix. While this data is derived from plasma studies, it serves as a good reference for the expected performance of the method in brain tissue, which should be validated accordingly.
Table 1: LC-MS/MS MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Donepezil | 380.2 | 91.2 | -39 |
| This compound (IS) | 385.0 | 96.0 | (To be optimized) |
Collision energy should be optimized for the specific instrument used.[1][6]
Table 2: Method Validation Parameters (Example from Plasma)
| Parameter | Result |
| Linearity Range | 0.5 - 1,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤13.9% |
| Inter-day Precision (%CV) | ≤13.9% |
| Accuracy | 96.0% to 109.6% |
| Recovery | 98.5% to 106.8% |
| Matrix Effect | 92.2% to 103.8% |
Data adapted from a study on Donepezil in rat plasma and serves as a guideline.[7] The method must be fully validated for brain tissue.
Visualization
Caption: Experimental workflow for Donepezil extraction from brain tissue.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 2. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sisweb.com [sisweb.com]
- 4. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Method for Plasma Samples Containing Donepezil and Donepezil-d5: Application Notes and Protocols
This document provides a comprehensive guide for the solid-phase extraction (SPE) of Donepezil (B133215) and its deuterated internal standard, Donepezil-d5, from plasma samples. The protocols detailed are intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the management of Alzheimer's disease. Accurate quantification of Donepezil in plasma is essential for understanding its pharmacokinetic profile. Solid-phase extraction is a robust and selective method for sample cleanup, offering high recovery and minimization of matrix effects prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note outlines a detailed protocol using a hydrophilic-lipophilic balanced (HLB) sorbent for the efficient extraction of Donepezil and its internal standard.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for the determination of Donepezil in plasma. While various extraction techniques are reported in the literature, this data provides a useful reference for method performance.
Table 1: Linearity and Sensitivity of Donepezil Quantification
| Extraction Method | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Solid-Phase Extraction | 0.15 - 50 | 0.15 | [2] |
| Solid-Phase Extraction | 0.5 - 100 | 0.5 | [3] |
| Liquid-Liquid Extraction | 0.5 - 1000 | 0.5 | [4][5] |
| Liquid-Liquid Extraction | 0.1 - 50 | 0.1 | [6] |
| Protein Precipitation | Not Specified | Not Specified | [7] |
Table 2: Accuracy and Precision Data for Donepezil Quality Control Samples
| Extraction Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Solid-Phase Extraction | LLOQ, LQC, MQC, HQC | ≤10.35% | ≤8.92% | ≤9.33% | [2] |
| Liquid-Liquid Extraction | LLOQ, LQC, MQC, HQC | ≤13.9% | Not Specified | 96.0% - 109.6% | [4][5] |
Table 3: Recovery and Matrix Effect for Donepezil
| Extraction Method | Analyte | Recovery | Matrix Effect | Reference |
| Solid-Phase Extraction | Donepezil & IS | >88.50% | Minimal | [2][3] |
| Liquid-Liquid Extraction | Donepezil | 98.5% - 106.8% | 92.2% - 103.8% | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of Donepezil and this compound from plasma samples using Oasis HLB cartridges.
Materials and Reagents
-
Oasis HLB 1 cc (30 mg) SPE Cartridges
-
Human plasma (or other relevant species)
-
Donepezil and this compound reference standards
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (B78521) (optional, for pH adjustment)
-
Formic acid (optional, for mobile phase)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
SPE vacuum manifold
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Donepezil and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with methanol or a suitable diluent to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Solid-Phase Extraction Procedure
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a low, steady flow rate (approximately 1 mL/min) to ensure optimal retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Further wash the cartridge with 1 mL of a 10% methanol in water solution to remove less polar interferences.[1]
-
Dry the cartridge under vacuum for approximately 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute Donepezil and this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., 50:50 methanol:water).[1]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol.
Caption: Workflow for Solid-Phase Extraction of Donepezil.
Concluding Remarks
The described solid-phase extraction protocol provides a reliable and efficient method for the extraction of Donepezil and its deuterated internal standard from plasma samples. The use of an HLB sorbent ensures high recovery for the analytes of interest while effectively removing endogenous matrix components. This clean-up procedure is critical for achieving the sensitivity and selectivity required for bioanalytical studies using LC-MS/MS. The quantitative data and detailed protocol herein serve as a valuable resource for the development and validation of bioanalytical methods for Donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and specific approach for direct measurement of donepezil concentration in human plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and storage of Donepezil-d5 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Donepezil-d5 stock and working solutions, crucial for its use as an internal standard in the quantitative analysis of Donepezil.
Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound solutions.
Table 1: Solubility of Donepezil Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely soluble[1][2], 20 mg/mL[3], 31 mg/mL[4] | [1][2][3][4] |
| Methanol (B129727) | Soluble[] | [] |
| Chloroform | Freely soluble[1][2] | [1][2] |
| Glacial Acetic Acid | Sparingly soluble[1], Soluble[2] | [1][2] |
| Ethanol | Sparingly soluble[1], Slightly soluble[2] | [1][2] |
| Acetonitrile | Slightly soluble[1][2] | [1][2] |
| DMSO | 1 mg/mL[4] (Moisture may reduce solubility) | [4] |
| Ethyl Acetate | Very slightly soluble[1], Practically insoluble[2] | [1][2] |
| n-Hexane | Insoluble[1], Practically insoluble[2] | [1][2] |
Note: While the solubility data is for Donepezil hydrochloride, it serves as a strong indicator for this compound due to their structural similarity.
Table 2: Recommended Storage Conditions for this compound Solutions
| Format | Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage.[6] |
| 4°C | 2 years | Suitable for shorter-term storage.[6] | |
| In Solvent | -80°C | 6 months - 1 year | Ideal for preserving the compound in a dissolved state for extended periods.[4][6] |
| -20°C | 1 month | Suitable for short-term storage of solutions.[4][6] | |
| Shipping | Room Temperature | Short-term | The compound is stable at ambient temperatures for the duration of shipping.[6] |
Table 3: Stability Profile of Donepezil
| Condition | Stability | Degradation Products |
| Alkaline (e.g., 2N NaOH) | Labile, fast hydrolysis | Five major degradation products observed.[7] |
| Oxidative (e.g., 6% H₂O₂) | Susceptible to degradation | Formation of non-chromophoric and three major degradation products.[6][7] |
| Neutral (Water) | Degradation observed upon boiling | Seven degradation peaks generated.[7] |
| Acidic (e.g., 1N HCl) | Stable under mild acidic conditions | No significant degradation observed.[8] |
| Photolytic (UV light) | Stable | No additional peaks observed in chromatograms after exposure.[6][7] |
| Thermal (Dry Heat) | Stable | No degradation seen after 48 hours at 80°C.[7] |
Note: The stability of Donepezil provides valuable insight into the potential degradation pathways for this compound.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Add methanol to the flask up to the 1 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][6]
Protocol 2: Preparation of this compound Working Solutions
Materials:
-
This compound stock solution (1 mg/mL)
-
Methanol or a mixture of methanol and water (50:50, v/v)
-
Pipettes
-
Microcentrifuge tubes or volumetric flasks
-
Vortex mixer
Procedure:
-
Perform serial dilutions of the 1 mg/mL this compound stock solution to achieve the desired final concentrations for working standards.
-
For example, to prepare a 10 µg/mL working solution, pipette 10 µL of the 1 mg/mL stock solution into a microcentrifuge tube and add 990 µL of the diluent (methanol or methanol/water).
-
Vortex the solution thoroughly.
-
Further dilutions can be made from this working solution to prepare a series of calibration standards (e.g., in the range of 0.5 ng/mL to 100 ng/mL).
-
Working solutions should be stored at 4°C and used within a short period to ensure accuracy. For longer storage, freezing at -20°C is recommended.
Visualizations
References
Application of Donepezil-d5 in Preclinical Pharmacokinetic Studies
Application Note & Protocol
Introduction
Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), widely prescribed for the treatment of mild to moderate Alzheimer's disease.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic outcomes. In preclinical and clinical pharmacokinetic studies, the accurate quantification of donepezil in biological matrices is paramount.[2] The use of stable isotope-labeled internal standards, such as Donepezil-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis.[2][3][4]
This compound, a deuterium-labeled analog of donepezil, is an ideal internal standard because it is chemically and physically almost identical to the analyte.[5] This ensures it co-elutes during chromatography and behaves similarly during sample extraction and ionization, effectively compensating for matrix effects and other sources of variability, leading to highly accurate and precise quantification.[3][5][6] This document provides detailed protocols and data for the application of this compound in preclinical pharmacokinetic studies.
Donepezil Metabolism
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[1][7] The metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[1][7][8] This results in the formation of four major metabolites, two of which are known to be active.[9] The primary metabolite is 6-O-desmethyl donepezil, which exhibits similar AChE inhibition potency to the parent drug.[9][10]
Quantitative Data
The following tables summarize key pharmacokinetic parameters of donepezil from preclinical and clinical studies, and typical validation results for a bioanalytical method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Donepezil
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Clearance (Cl/F) | Human | 5 mg | - | - | ~70 | - | |
| Volume of Distribution (Vd/F) | Human | 5 mg | - | - | - | 11.8 ± 1.7 L/kg | [9][11] |
| Peak Plasma Concentration | Human | 5 mg | 12.3 ± 2.73 | 3.50 ± 1.61 | - | 609.3 ± 122.2 | [12] |
| Peak Plasma Concentration | Human | 10 mg | 60.5 | 3.9 | 73.5 | 1127.8 | [11] |
| Brain Concentration | Rat | - | - | ~2 | - | - | [10] |
Table 2: Typical Bioanalytical Method Validation Parameters using this compound
| Parameter | Specification | Result | Reference |
| Linearity Range | 0.1 - 100 ng/mL | r² ≥ 0.9993 | [13] |
| Lower Limit of Quantification (LLOQ) | ≤ 0.5 ng/mL | 0.1 ng/mL | [12] |
| Intra-day Precision (%RSD) | < 15% | < 10.2% | [12] |
| Inter-day Precision (%RSD) | < 15% | < 10.2% | [12] |
| Accuracy (%) | 85 - 115% | 97.7 - 102.8% | [12] |
| Recovery (%) | Consistent & Reproducible | ~60% | [14] |
Experimental Protocols
The following are detailed protocols for a typical preclinical pharmacokinetic study of donepezil using this compound as an internal standard.
Protocol 1: In-Life Phase (Rat Model)
-
Animal Model : Use healthy male Wistar rats (200-220 g).
-
Acclimatization : Acclimatize animals for at least 7 days prior to the study.
-
Dosing : Administer Donepezil hydrochloride intravenously at a dose of 5 mg/kg.[15]
-
Blood Sampling : Collect blood samples (approx. 200 µL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.17, 0.5, 0.75, 1, 3, 6, 9, 12, 24, 36 hours post-dose).[15]
-
Plasma Preparation : Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage : Store the plasma samples at -80°C until bioanalysis.[16]
Protocol 2: Bioanalytical Sample Preparation (Protein Precipitation)
This protocol is a rapid and simple method for extracting donepezil from plasma.
-
Thawing : Thaw plasma samples at room temperature.
-
Aliquoting : Aliquot 200 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol) to each tube.[16]
-
Protein Precipitation : Add 500 µL of methanol (B129727) to each tube to precipitate plasma proteins.[16]
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 3,500 g for 5 minutes at 10°C.[16]
-
Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a new 96-well plate.[16]
-
Dilution : Add 400 µL of ultrapure water to each well.[16]
-
Injection : Inject an aliquot (e.g., 5 µL) of the final solution into the LC-MS/MS system.[16]
Protocol 3: LC-MS/MS Analysis
-
LC System : A high-performance liquid chromatography system.
-
MS System : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][16]
-
Chromatographic Column : A C18 column (e.g., Waters Nova-Pak C18, 3.9 x 150 mm, 4 µm).[15]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[15][17]
-
Injection Volume : 5 µL.[16]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[16]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MS Parameters : Optimize source parameters such as ion spray voltage, temperature, gas flows, and collision energy for maximum signal intensity.[16]
Protocol 4: Data Analysis and Pharmacokinetics
-
Quantification : Generate a calibration curve by plotting the peak area ratio of donepezil to this compound against the nominal concentration of the calibration standards. Determine the concentration of donepezil in the unknown samples using the regression equation from the calibration curve.
-
Pharmacokinetic Analysis : Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution from the plasma concentration-time data.[12]
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for preclinical pharmacokinetic studies of donepezil. The detailed protocols provided herein serve as a comprehensive guide for researchers, ensuring the generation of high-quality data essential for the evaluation of new drug formulations and for advancing our understanding of donepezil's disposition in the body.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. longdom.org [longdom.org]
- 11. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Donepezil and its Metabolites using Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase. To facilitate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, a robust and reliable analytical method for the quantification of Donepezil and its primary metabolites in biological matrices is essential. This document provides a detailed protocol for the simultaneous quantification of Donepezil and its active metabolite, 6-O-desmethyl Donepezil, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Donepezil-d5 as the internal standard (IS). While Donepezil-d4 is also a suitable internal standard, this protocol is specifically tailored for the use of this compound.[1][2][3]
Donepezil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[4][5] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, resulting in several metabolites.[4][6] Among these, 6-O-desmethyl Donepezil is a major active metabolite.[4][7]
Metabolic Pathway of Donepezil
The metabolic conversion of Donepezil to its primary metabolites is a critical aspect of its pharmacokinetic profile. The major pathways include O-demethylation, N-debenzylation, and hydroxylation.[8]
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis for the quantification of Donepezil and 6-O-desmethyl Donepezil.
Materials and Reagents
-
Donepezil hydrochloride (Standard)
-
6-O-desmethyl Donepezil (Standard)
-
This compound hydrochloride (Internal Standard)[9]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Formic acid
-
Deionized water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Donepezil, 6-O-desmethyl Donepezil, and this compound by dissolving the appropriate amount of each compound in 50% methanol.[1]
-
Working Solutions: Prepare serial dilutions of the Donepezil and 6-O-desmethyl Donepezil stock solutions in 50% methanol to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 10 µg/mL.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for extracting Donepezil and its metabolites from plasma.[1][7][10]
Protocol:
-
Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.
-
Spike with 20 µL of the this compound internal standard working solution.
-
Add 1 mL of the extraction solvent (a 70:30 v/v mixture of n-hexane and ethyl acetate).[1][7]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method is crucial for achieving the required sensitivity and selectivity.[7][11]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Thermo Hypersil Gold C18)[1] |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution can be optimized. A typical isocratic method is 70:30 (v/v) of acetonitrile and ammonium formate buffer.[7] |
| Flow Rate | 0.3 - 0.6 mL/min[1][7] |
| Injection Volume | 3 - 10 µL[1] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Donepezil | 380.1 | 91.2[12] |
| 6-O-desmethyl Donepezil | 366.3 | 91.3[12] |
| This compound | ~385.2 | ~96.2 (projected) |
Note: The exact m/z values for this compound should be confirmed by direct infusion.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Donepezil and its metabolite 6-O-desmethyl Donepezil.
Table 2: Calibration Curve and Limit of Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² |
| Donepezil | 0.09 - 24.2[7] | 0.09[7] | ≥ 0.99[7] |
| 6-O-desmethyl Donepezil | 0.03 - 8.13[7] | 0.03[7] | ≥ 0.99[7] |
Table 3: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Donepezil | Low, Mid, High | < 15 | < 15 | 85 - 115 |
| 6-O-desmethyl Donepezil | Low, Mid, High | < 15 | < 15 | 85 - 115 |
These values represent typical acceptance criteria for bioanalytical method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Donepezil and its active metabolite, 6-O-desmethyl Donepezil, in human plasma using this compound as an internal standard. The described liquid-liquid extraction method coupled with LC-MS/MS analysis offers the necessary sensitivity, selectivity, and accuracy for demanding research and clinical applications. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 12. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies Using Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is the primary therapeutic target for the symptomatic treatment of Alzheimer's disease.[1] By preventing the breakdown of acetylcholine (B1216132), Donepezil increases the concentration of this neurotransmitter in the brain, thereby enhancing cholinergic function.[1] In preclinical and clinical research, in vivo microdialysis is a powerful technique for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of drugs like Donepezil directly within the brain's extracellular fluid.[2] This method allows for the continuous sampling of unbound drug concentrations at the target site, providing invaluable data for understanding drug distribution and action.
To ensure the accuracy and reliability of quantitative analysis of Donepezil in microdialysate samples, the use of a stable isotope-labeled internal standard is crucial. Donepezil-d5, a deuterium-labeled analog of Donepezil, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3] Its physicochemical properties are nearly identical to Donepezil, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and instrumental variability.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies in rats to investigate the pharmacokinetics of Donepezil, utilizing this compound as an internal standard for accurate quantification.
Signaling Pathway of Donepezil
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the main driver of its cognitive-enhancing effects.[1] Additionally, research suggests that Donepezil may have other neuroprotective effects, including the modulation of glutamatergic transmission through NMDA receptors and anti-inflammatory actions.[1]
Experimental Workflow for In Vivo Microdialysis
A typical workflow for an in vivo microdialysis study of Donepezil involves several key steps, from the surgical implantation of the microdialysis probe to the final analysis of the collected samples.
Detailed Experimental Protocols
Animal Model and Surgical Procedure
This protocol is adapted from standard procedures for microdialysis in rats.[4]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals are individually housed after surgery to prevent damage to the implant, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Implant a guide cannula (e.g., CMA 12) to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for a minimum of 7 days post-surgery.
-
In Vivo Microdialysis Procedure
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff (e.g., CMA 12).
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF), typically composed of (in mM): 147 NaCl, 4 KCl, 1.2 CaCl₂, and 1.0 MgCl₂. The solution should be sterile-filtered.
-
Experimental Day:
-
Gently restrain the recovered rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.[5]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer Donepezil (e.g., 2.5 mg/kg, i.v. infusion over 30 minutes).[6]
-
Collect dialysate samples at timed intervals for up to 4-6 hours post-dose.
-
Store collected samples at -80°C until analysis.
-
Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from established methods for Donepezil analysis in biological fluids.[3][7]
-
Internal Standard Spiking:
-
Thaw the collected microdialysate samples.
-
To each 20 µL sample, add 5 µL of this compound working solution (e.g., 50 ng/mL in methanol) to yield a final concentration that is within the linear range of the assay.
-
-
Sample Cleanup (if necessary for the specific matrix):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet precipitated proteins. Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate), vortex, and centrifuge.[3] Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions: The following are representative conditions and should be optimized for the specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Donepezil) | m/z 380.2 → 91.2[6] |
| MRM Transition (this compound) | m/z 385.2 → 91.2 (or other appropriate product ion) |
Quantitative Data Presentation
The following table presents representative pharmacokinetic data for Donepezil in rat plasma and brain following intravenous administration, as derived from published studies.[6][8] Actual values obtained from microdialysis experiments should be presented in a similar time-course format.
Table 1: Representative Pharmacokinetic Data of Donepezil in Rats
| Time (min) | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) |
| 15 | 25.5 ± 4.2 | 3.1 ± 0.5 |
| 30 | 48.9 ± 6.7 | 8.3 ± 0.3 |
| 60 | 35.1 ± 5.1 | 7.9 ± 0.8 |
| 120 | 18.3 ± 2.9 | 5.2 ± 0.6 |
| 240 | 8.7 ± 1.5 | 2.1 ± 0.3 |
Data are presented as mean ± SEM and are representative values adapted from the literature for illustrative purposes.
Table 2: Key Pharmacokinetic Parameters of Donepezil in Rats
| Parameter | Value (Plasma) | Value (Brain) |
| Cmax (ng/mL or ng/g) | 48.9 | 8.3 |
| Tmax (min) | 30 | 30-60 |
| AUC (minng/mL or minng/g) | ~7500 | ~1500 |
| Half-life (min) | ~70 | ~90 |
These parameters are estimations based on typical pharmacokinetic profiles and should be calculated from the experimental data.
Conclusion
The use of in vivo microdialysis coupled with a robust LC-MS/MS analytical method employing this compound as an internal standard provides a highly accurate and reliable approach for characterizing the pharmacokinetics of Donepezil in the brain. The detailed protocols and workflow presented here offer a solid foundation for researchers to design and execute such studies, ultimately contributing to a better understanding of the therapeutic effects of Donepezil and aiding in the development of novel treatments for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation of Donepezil and its Metabolites for Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a reversible inhibitor of acetylcholinesterase, is a primary therapeutic agent for the management of Alzheimer's disease. Understanding its metabolic fate is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites.[1][2] The main metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by conjugation with glucuronic acid or sulfate.[3][4][5] This application note provides a detailed protocol for the robust and sensitive chromatographic separation and quantification of Donepezil, its major active and inactive metabolites (6-O-desmethyl Donepezil, 5-O-desmethyl Donepezil, and Donepezil-N-oxide), and a deuterated internal standard (Donepezil-d5) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Donepezil
Donepezil is metabolized into four primary metabolites, with two being pharmacologically active.[2] The major metabolic transformations are O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation.[2][4]
Experimental Workflow
A validated, high-throughput method for the analysis of Donepezil and its metabolites from plasma samples is outlined below. The workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.
Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound).[6]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.[6]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[6][7]
Liquid Chromatography
-
LC System: Standard UHPLC system.[6]
-
Column: Cadenza CD-C18, 100 x 2.0 mm, 3 µm or equivalent.[8][9]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium formate (B1220265) (pH 5.0).[10][11]
-
Column Temperature: 40°C.[13]
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of the isomeric metabolites (M1 and M2). An example gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 80 |
| 2.5 | 80 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Donepezil | 380.2 | 91.1 |
| 6-O-desmethyl Donepezil (M1) | 366.2 | 91.1 |
| 5-O-desmethyl Donepezil (M2) | 366.2 | 91.1 |
| Donepezil-N-oxide (M6) | 396.3 | 288.2 |
| This compound (IS) | 385.0 | 96.0 |
(Note: The MRM transitions are based on published literature and may require optimization on the specific instrument used).[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of Donepezil and its metabolites.
Table 1: Linearity and Limits of Quantification
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Donepezil | 0.5 - 100 | > 0.99 | 0.5 |
| 6-O-desmethyl Donepezil | 0.2 - 40 | > 0.99 | 0.2 |
| 5-O-desmethyl Donepezil | 0.2 - 40 | > 0.99 | 0.2 |
| Donepezil-N-oxide | 0.2 - 40 | > 0.99 | 0.2 |
(Data compiled from multiple sources).[8][9][14]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Donepezil | Low | < 10 | < 10 | 90 - 110 |
| Medium | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| Metabolites | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
(Acceptance criteria based on bioanalytical method validation guidelines).[8][9]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of Donepezil and its major metabolites in biological samples. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling reliable characterization of Donepezil's disposition. The detailed protocols and performance characteristics outlined herein can be adapted and validated for routine use in drug development and clinical research settings.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRM Analysis of Donepezil and Donepezil-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of dementia in Alzheimer's disease.[1] Accurate and sensitive quantification of Donepezil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of Donepezil and its deuterated internal standard, Donepezil-d5, using Multiple Reaction Monitoring (MRM) in positive ion mode with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
MRM Transitions and Mass Spectrometric Parameters
The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of an MRM assay. In positive ion electrospray ionization (ESI+), Donepezil and its deuterated analogs are readily protonated to form the [M+H]⁺ ion, which serves as the precursor ion (Q1). Upon collision-induced dissociation (CID), these precursor ions fragment into characteristic product ions (Q3).
The primary fragmentation pathway for Donepezil involves the cleavage of the bond between the piperidine (B6355638) ring and the benzyl (B1604629) group, resulting in a stable tropylium (B1234903) ion (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91.[2][3] For deuterated internal standards where the deuterium (B1214612) labels are on the benzyl ring, a corresponding mass shift in the product ion is observed.
The following table summarizes the optimized MRM transitions for Donepezil and its deuterated internal standards.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| Donepezil | 380.2 | 91.2 | 39-40 |
| Donepezil-d4 | 384.2 | 245.1 | Not Specified |
| This compound | 385.0 | 96.0 | 40 |
Table 1: MRM Transitions for Donepezil and its Deuterated Analogs in Positive Ion Mode.[4][5][6][7]
Note on Donepezil-d4 Fragmentation: The product ion m/z 245.1 for Donepezil-d4 suggests a different fragmentation pattern compared to the typical loss of the benzyl group. This may involve a more complex rearrangement or fragmentation of the core structure.[5]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of Donepezil.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of Donepezil from human plasma.[5]
Materials:
-
Human plasma samples
-
Donepezil and this compound stock solutions (1 mg/mL in methanol)
-
Working standard solutions of Donepezil
-
Working internal standard solution of this compound (e.g., 100 ng/mL in 50% methanol)
-
Ethyl acetate (B1210297)
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Formic acid or Acetic acid
-
Polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of an extraction solvent mixture of hexane and ethyl acetate (e.g., 70:30 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following are typical liquid chromatography conditions for the separation of Donepezil.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 20 mM Ammonium acetate with 5% acetic acid.[5][6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution is often employed to ensure good peak shape and separation from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
-
Ion Source Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 1.
Experimental Workflow Diagram
References
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Use of Donepezil-d5 in Long-Acting Injectable Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for the development and evaluation of long-acting injectable (LAI) formulations of donepezil (B133215), a cornerstone therapy for Alzheimer's disease. The use of a deuterated internal standard, Donepezil-d5, is critical for the accurate bioanalytical quantification required in these studies.
Donepezil LAI formulations are being developed to improve patient adherence and provide stable plasma concentrations, potentially reducing side effects associated with daily oral dosing.[1][2][3] Formulations such as biodegradable polymer-based microspheres and other depot technologies are designed for once-monthly administration.[1][3]
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil is a non-competitive, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][4]
References
- 1. Population Pharmacokinetic Modeling and Simulation for Dose Optimization of GB-5001, a Long-Acting Intramuscular Injection of Donepezil, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring GB-5001 Long-acting Injectable Donepezil: A New Frontier in Dementia Treatment - Be part of the knowledge - ReachMD [reachmd.com]
- 3. Long-acting injectable donepezil microspheres: Formulation development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil | ALZFORUM [alzforum.org]
Troubleshooting & Optimization
Overcoming matrix effects in Donepezil analysis with Donepezil-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Donepezil (B133215). The focus is on overcoming matrix effects using the stable isotope-labeled internal standard, Donepezil-d5, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Donepezil?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, such as plasma or serum.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of Donepezil.[1][2] In plasma samples, common sources of matrix effects include phospholipids (B1166683) and salts which can interfere with the ionization process in the mass spectrometer's source.[3][4]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[1][5] Because this compound has nearly identical physicochemical properties to Donepezil, it co-elutes and experiences similar degrees of ion suppression or enhancement.[5] This allows for accurate correction, as the ratio of the analyte to the internal standard remains consistent even with variations in matrix effects between samples.[2][5]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for Donepezil analysis?
A3: While simple protein precipitation (PPT) is a fast method, more selective techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components such as phospholipids.[6][7] The choice of method depends on the complexity of the matrix and the required sensitivity of the assay. For instance, LLE with solvents like a hexane (B92381) and ethyl acetate (B1210297) mixture has been shown to be effective for Donepezil extraction from plasma.[8]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing chromatographic conditions is a critical strategy.[3] By achieving better separation between Donepezil and endogenous matrix components, the risk of co-elution and subsequent ion suppression is minimized.[2] This can be achieved by:
-
Adjusting the mobile phase gradient: A shallower gradient around the elution time of Donepezil can improve resolution from interfering compounds.[3]
-
Changing column chemistry: If a standard C18 column doesn't provide adequate separation, consider columns with different selectivity, such as a polar-embedded or phenyl-hexyl column.[3]
Q5: How can I quantitatively assess the matrix effect in my Donepezil assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of Donepezil spiked into an extracted blank matrix with the peak area of Donepezil in a neat solution at the same concentration. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[3] According to FDA guidelines, the matrix effect should ideally be within 85-115%.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-elution of endogenous matrix components (e.g., phospholipids, salts) interfering with Donepezil ionization.[9] | Improve Sample Preparation: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] Optimize Chromatography: Modify the LC gradient to better separate Donepezil from the interfering matrix components.[3] Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[5] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components that enhance the ionization of Donepezil.[4] | Improve Sample Cleanup: Even with LLE or SPE, some matrix components may carry over. Consider multi-step cleanup protocols.[4] Chromatographic Optimization: Adjust the chromatography to separate the Donepezil peak from the region of ion enhancement. Monitor the baseline during the injection of a blank, extracted matrix to identify the retention time of interfering components.[4] |
| Poor Reproducibility and Accuracy | Sample-to-sample variability in matrix composition leading to inconsistent ion suppression or enhancement.[5] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is highly effective in correcting for variability in ion suppression between different samples.[5][6] Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps compensate for consistent matrix effects.[2] |
| Inconsistent Retention Times | Changes in mobile phase composition, column degradation, fluctuating flow rates, or temperature fluctuations.[9] | Prepare fresh mobile phase daily. Purge the LC system to remove air bubbles. Use a guard column to protect the analytical column. Replace the analytical column if it shows signs of degradation. [9] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, or inappropriate mobile phase pH.[9] | Inject a lower concentration of the analyte. Implement a more rigorous sample clean-up procedure. Adjust the mobile phase pH to ensure Donepezil is in a single ionic form. [9] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of bioanalytical methods for Donepezil analysis using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Donepezil LC-MS/MS Methods
| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Internal Standard Used | Reference |
| 0.2 - 50 | 0.2 | 5-O-Desmethyl this compound | [10] |
| 0.1 - 50 | 0.1 | Donepezil-D4 | [11] |
| 0.5 - 1000 | 0.5 | Icopezil | [12] |
| 0.5 - 100 | 0.5 | Donepezil analog | [13] |
| 0.09 - 24.2 | 0.09 | Not Specified | [8] |
Table 2: Accuracy and Precision Data for Donepezil Quantification
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.1 | < 8.0 | < 8.0 | 98.0 - 110.0 | [11] |
| Low | Not Specified | < 8.1 | < 8.1 | 97.9 - 105.2 | [10] |
| Medium | Not Specified | < 8.1 | < 8.1 | 97.9 - 105.2 | [10] |
| High | Not Specified | < 8.1 | < 8.1 | 97.9 - 105.2 | [10] |
| LLOQ | 0.5 | ≤ 13.9 | ≤ 13.9 | 96.0 - 109.6 | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on methodologies for extracting Donepezil from human plasma.[11][8]
-
Sample Aliquoting: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Extraction: Add 500 µL of an extraction solvent mixture (e.g., hexane and ethyl acetate, 70:30 v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 3,500 g for 5 minutes at 10°C to separate the organic and aqueous layers.[14]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.[12]
-
Reconstitution: Reconstitute the dried residue in 100-150 µL of the mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted solution at 13,200 rpm for 5 minutes.[11]
-
Injection: Inject an aliquot (e.g., 3-5 µL) of the supernatant into the LC-MS/MS system for analysis.[11][14]
Protocol 2: LC-MS/MS Analysis Conditions
These are typical starting conditions and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water or 5% acetic acid in 20 mM ammonium (B1175870) acetate[11][15]
-
Mobile Phase B: Acetonitrile[11]
-
Flow Rate: 0.3 mL/min[11]
-
Injection Volume: 3 µL[11]
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Donepezil: To be optimized (e.g., precursor ion m/z ~380)
-
This compound: To be optimized (e.g., precursor ion m/z ~385)
-
Visualizations
Caption: Mechanism of ion suppression in LC-MS/MS analysis.
Caption: Experimental workflow for Donepezil bioanalysis.
Caption: Troubleshooting decision tree for Donepezil analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 13. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Donepezil and Donepezil-d5 Analysis
Welcome to the technical support center for the chromatographic analysis of Donepezil (B133215) and its deuterated internal standard, Donepezil-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape and resolution in their liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for Donepezil and this compound?
A1: Poor peak shape for Donepezil, a basic compound, is often attributed to secondary interactions between the analyte and the stationary phase. Key factors include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic piperidine (B6355638) nitrogen of Donepezil, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to a mix of ionized and unionized forms of the analyte, resulting in broadened or split peaks. At a low pH (around 3), Donepezil exists as a cation, which can improve peak shape.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or tailing.[2]
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
Q2: How can I improve the resolution between Donepezil and other components in my sample?
A2: Improving resolution involves optimizing several chromatographic parameters:
-
Column Selection: Employing a high-efficiency column, such as one with a smaller particle size (e.g., sub-2 µm or core-shell particles), can significantly enhance resolution. Polar-modified C18 columns have also shown good performance.[1][3]
-
Mobile Phase Composition: Adjusting the organic modifier (acetonitrile generally provides better peak shape than methanol) and the aqueous phase composition is crucial.[1][3] The use of a gradient elution program can help separate analytes with different polarities.[4][5]
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. Slower flow rates can sometimes increase resolution, but at the cost of longer run times.[2]
-
Temperature: Maintaining a constant and optimized column temperature using a column oven can improve reproducibility and may enhance resolution.[2]
Q3: What role do mobile phase additives like formic acid or triethylamine (B128534) play in the analysis of Donepezil?
A3: Mobile phase additives are critical for controlling peak shape and retention.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase lowers the pH. This ensures that Donepezil, a basic compound, is consistently protonated (ionized). This single ionic form interacts more predictably with the stationary phase and also helps to suppress the ionization of residual silanol groups on the column packing, thereby reducing peak tailing.[1][3]
-
Basic Additives (e.g., Triethylamine): In some reversed-phase methods, a small amount of a basic additive like triethylamine is used. It acts as a competing base, binding to active silanol sites on the stationary phase and preventing them from interacting with the basic analyte, which improves peak symmetry.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Donepezil and this compound.
Issue 1: Peak Tailing for Donepezil and/or this compound
-
Possible Cause 1: Secondary Silanol Interactions.
-
Solution:
-
Add an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid, to protonate Donepezil and suppress silanol activity.[1][3]
-
Use a base-deactivated column or a column with end-capping to minimize the number of free silanol groups.
-
Consider adding a competing base like triethylamine to the mobile phase, though this is less common in LC-MS due to potential ion suppression.[6][7][8]
-
-
-
Possible Cause 2: Sub-optimal Mobile Phase pH.
-
Possible Cause 3: Metal Contamination.
-
Solution: Use a column with high-purity silica (B1680970) or consider using a pre-column filter. If contamination is suspected, wash the column with a chelating agent.
-
Issue 2: Poor Resolution Between Analytes and Interferences
-
Possible Cause 1: Inadequate Chromatographic Separation.
-
Solution:
-
Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the organic solvent: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity. Acetonitrile is often preferred for better peak shape with basic compounds.[1][3]
-
Select a different stationary phase: If a standard C18 column is not providing adequate resolution, consider a polar-embedded C18 column or a phenyl-hexyl column to introduce different separation mechanisms. The Luna Omega Polar C18 has been shown to be effective.[1][3]
-
-
-
Possible Cause 2: Insufficient Column Efficiency.
-
Solution:
-
Use a column with a smaller particle size or a longer column to increase the number of theoretical plates.
-
Ensure the column is properly packed and not voided.
-
-
Issue 3: Unstable or Shifting Retention Times
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using a gradient. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column.[2]
-
-
Possible Cause 2: Fluctuations in Temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[2]
-
-
Possible Cause 3: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[2]
-
Experimental Protocols
Below are detailed methodologies from published literature that have demonstrated good peak shape and resolution for Donepezil.
Protocol 1: LC-MS/MS Method for Donepezil in Rat Plasma [1][3]
-
Chromatographic System: Shimadzu Nexera UPLC system with a Shimadzu LCMS 8050 triple quadrupole mass spectrometer.
-
Column: Phenomenex Luna Omega Polar C18 (2.1×100 mm, 3 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 2.0 90 4.0 90 4.1 10 | 8.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Protocol 2: RP-HPLC Method for Donepezil Hydrochloride in Tablets [7]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Reversed-phase C18.
-
Mobile Phase: A mixture of methanol, 0.02 M phosphate (B84403) buffer, and triethylamine (50:50:0.5, v/v/v).
-
Detection Wavelength: 268 nm.
Data Presentation
The following table summarizes chromatographic conditions from various studies that achieved good peak shape and resolution for Donepezil.
| Parameter | Method 1[1][3] | Method 2[4] | Method 3[10] | Method 4[6] |
| Column | Luna Omega Polar C18 | Hypersil ODS C18 | C18 | C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Diammonium Hydrogen Orthophosphate (pH 6.0) | 5 mM Ammonium Formate (pH 5.0) | Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (85:15) | Acetonitrile | Methanol |
| Additive | Formic Acid | Acetic Acid | - | Triethylamine |
| Elution | Gradient | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.4 mL/min | Not Specified | 0.6 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV (230 nm) | MS/MS | UV (271 nm) |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with peak shape and resolution for Donepezil and its internal standard.
Caption: A logical workflow for troubleshooting peak shape and resolution issues.
References
- 1. journals.plos.org [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
Troubleshooting low signal intensity of Donepezil-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity for Donepezil-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound. What are the initial troubleshooting steps?
A1: A complete loss of signal for your internal standard (IS) can be alarming. A systematic approach is crucial to identify the root cause. The problem can generally be isolated to the sample/standard, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).
Initial Troubleshooting Workflow
Technical Support Center: Optimizing LC Gradient for Baseline Separation of Donepezil Isomers and d5 Standard
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the baseline separation of Donepezil isomers and its d5-labeled internal standard. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Donepezil isomers and its d5-labeled internal standard?
The main challenge lies in achieving baseline separation of the Donepezil enantiomers (S-(+)- and R-(-)-Donepezil) while ensuring the d5-labeled internal standard does not interfere with either isomer. Additionally, a phenomenon known as the "isotope effect" can cause the deuterated standard to have a slightly different retention time than the unlabeled analyte, which requires careful optimization of the chromatographic conditions to manage.[1][2][3]
Q2: Which type of HPLC column is most effective for this separation?
Standard achiral columns like C18 will not resolve Donepezil enantiomers.[4] Chiral stationary phases are essential. Polysaccharide-based columns are highly recommended, with the following having demonstrated success:
Q3: What are the recommended mobile phase compositions for separating Donepezil isomers?
A normal-phase mobile phase is commonly employed for the chiral separation of Donepezil. A typical composition consists of:
-
An alcohol modifier, like ethanol (B145695) or isopropanol.[5][6][8]
-
A small percentage of an amine modifier, most commonly triethylamine (B128534) (TEA), which is crucial for improving peak shape and achieving separation.[4][5][6][8]
Q4: Why is an isocratic elution often preferred over a gradient for chiral separations?
For chiral separations, isocratic elution is more common because the enantiomers have identical chemical properties, and the separation relies heavily on the specific interactions with the chiral stationary phase rather than changes in the mobile phase composition.[9] A gradient might be useful for eluting other components in the sample but may not be necessary for the separation of the isomers themselves.
Q5: How does temperature affect the separation of Donepezil isomers?
Temperature can have a significant and sometimes unpredictable impact on chiral separations.[10] It influences both retention and selectivity.[11] It is an important parameter to optimize empirically, as both increasing and decreasing the temperature can potentially improve resolution.[10] A stable column temperature, maintained by a column oven, is crucial for ensuring reproducible results.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter while developing and running your LC method for Donepezil isomer separation.
Issue 1: No or Poor Resolution of Donepezil Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Column | Confirm you are using a chiral stationary phase. Polysaccharide-based columns like Chiralcel-OJ-H or Chiralpak AD-H are recommended for Donepezil.[4] |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical. Ensure the presence of an amine modifier like triethylamine (TEA), as it is often essential for separation and good peak shape.[4][5] Systematically vary the ratio of the alcohol to the non-polar solvent; reducing the alcohol content can increase retention and may improve resolution.[5] |
| Suboptimal Flow Rate | Chiral separations can be sensitive to flow rate.[10] Start with a typical flow rate of 1.0 mL/min and try reducing it to see if resolution improves.[10] |
| Inappropriate Temperature | Optimize the column temperature. Screen a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation.[10] |
Issue 2: d5-Internal Standard Co-elutes or is Not Baseline Separated from an Isomer
| Possible Cause | Suggested Solution |
| Isotope Effect | A slight retention time shift between the analyte and its deuterated internal standard is common.[1][2] This can sometimes be advantageous in preventing signal suppression in MS detection. |
| Inadequate Chromatographic Conditions | Fine-tune the mobile phase composition by making small adjustments to the alcohol percentage. Modifying the gradient slope (if using a gradient) can also help in achieving the desired separation.[1] Consider switching between acetonitrile (B52724) and methanol (B129727) as the organic modifier, as this can alter selectivity.[12] |
| Column with Insufficient Resolution | If adjusting the mobile phase and other parameters is unsuccessful, a column with a different chiral stationary phase or a longer column might be necessary to achieve the required resolution. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions | Ensure the concentration of the amine modifier (e.g., triethylamine) in the mobile phase is optimal to block active sites on the stationary phase that can cause peak tailing.[4] |
| Column Overload | Reduce the concentration or injection volume of your sample.[13] |
| Sample Solvent Mismatch | Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[11] |
Issue 4: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase.[10] Ensure the column is fully equilibrated before each injection.[13] |
| Fluctuations in Temperature | Use a reliable column oven to maintain a constant and stable temperature, as minor fluctuations can significantly affect retention times in chiral separations.[10][13] |
| Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase for every run, including the accurate measurement of all components.[10] |
Experimental Protocols
Example HPLC Method for Donepezil Enantiomer Separation
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV detection.[6] |
| Column | Chiralcel-OJ-H (250 x 4.6 mm i.d.).[4][5][6] |
| Mobile Phase | ethanol-n-hexane-triethylamine (20:80:0.3, v/v/v).[5][6][8] |
| Elution Mode | Isocratic.[5][6] |
| Flow Rate | 1.0 mL/min.[5][6] |
| Temperature | Ambient (e.g., 25 ± 1°C).[5][6] |
| Detection Wavelength | 268 nm.[5][6][8] |
| Injection Volume | 10 µL.[10] |
| Internal Standard | Arotinolol has been used as an internal standard in some studies.[5][6] |
Note: The retention times for S-(+)-Donepezil and R-(-)-Donepezil under these conditions have been reported to be approximately 10.6 and 14.4 minutes, respectively.[5]
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor or no resolution of Donepezil isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of Donepezil-d5 in Human Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Donepezil-d5 in human plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4][5] While stable isotope-labeled internal standards like this compound are used to compensate for matrix effects, they can still be susceptible to ion suppression.[6]
Q2: What are the common causes of ion suppression in human plasma samples?
A2: Ion suppression in human plasma is primarily caused by endogenous and exogenous components that compete with the analyte for ionization in the MS source.[3][7][8] Common sources include:
-
Phospholipids (B1166683): Abundant in biological matrices and a major contributor to ion suppression.[7][9][10]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the ion source.[2][7]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can cause significant suppression.[2][9]
-
Exogenous Substances: Contaminants from plasticware, dosing vehicles, or co-administered drugs can also interfere.[3][8]
Q3: How can I detect if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2][6][11] This involves infusing a constant flow of a this compound solution into the mass spectrometer after the LC column while injecting a blank plasma extract. A dip in the baseline signal of this compound as the matrix components elute indicates the regions of ion suppression in the chromatogram.[6][11] Another method is to compare the response of an analyte spiked into a blank matrix extract (post-extraction) to the response of the analyte in a neat solution. A significantly lower signal in the matrix extract suggests ion suppression.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound.
Step 1: Evaluate Sample Preparation Method
The choice of sample preparation technique is crucial for removing interfering matrix components.[1][9]
-
Problem: Low signal intensity and poor reproducibility of this compound.
-
Possible Cause: Inefficient removal of phospholipids and other matrix components by the current sample preparation method.
-
Solutions:
-
Protein Precipitation (PPT): While simple and fast, PPT often results in the least clean extracts and may lead to significant ion suppression.[2][3]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can significantly reduce ion suppression.[3][10][12] For Donepezil (B133215), a mixture of hexane (B92381) and ethyl acetate (B1210297) (70:30 v/v) has been shown to be effective.[12][13]
-
Solid-Phase Extraction (SPE): Offers the potential for the cleanest extracts by selectively isolating the analyte.[1][7][9]
-
Table 1: Comparison of Sample Preparation Techniques for Donepezil Analysis
| Sample Preparation Method | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (PPT) | Simple, fast, low cost | Least clean extract, prone to significant ion suppression | [2][3] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery for nonpolar compounds | Can be more time-consuming and require larger solvent volumes | [3][10][12] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high selectivity | More complex method development, higher cost | [1][7][9] |
Step 2: Optimize Chromatographic Separation
Improving the chromatographic separation can move the this compound peak away from co-eluting, suppression-inducing matrix components.[1][3][8]
-
Problem: this compound peak elutes in a region of significant ion suppression identified by post-column infusion.
-
Solutions:
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between this compound and interfering peaks.[6][11]
-
Change Column Chemistry: Using a different stationary phase (e.g., C18, phenyl-hexyl) can alter selectivity.[6][11]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[4][6]
-
Table 2: Example LC Parameters for Donepezil Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Short C18 column |
| Mobile Phase A | 5% acetic acid in 20 mM ammonium (B1175870) acetate buffer (pH 3.3) | 1mM Ammonium acetate buffer |
| Mobile Phase B | 100% Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (60:40, A:B) | Isocratic (8:92, A:B) |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Run Time | 3 min | 2.5 min |
| Reference | [12][13] | [14] |
Step 3: Optimize Mass Spectrometer Source Parameters
Fine-tuning the ion source settings can help minimize the impact of ion suppression.[6][11]
-
Problem: Persistent low signal despite optimized sample preparation and chromatography.
-
Solutions:
-
Adjust Ion Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[11]
-
Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) and could be a viable alternative.[4][11]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Donepezil in Human Plasma
This protocol is adapted from a validated method for the quantification of Donepezil in human plasma.[12][13]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.
-
Spike with 20 µL of this compound internal standard solution (concentration as per your experimental needs).
-
Add 1 mL of extraction solvent (e.g., Hexane:Ethyl Acetate, 70:30 v/v).
-
-
Extraction:
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Separation and Evaporation:
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 3-5 µL) into the LC-MS/MS system.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This general protocol helps identify chromatographic regions with ion suppression.[6][11]
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Deliver this solution at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Connect the syringe pump line to the LC flow path using a T-connector placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Start the LC flow with your analytical gradient and allow the MS signal for this compound to stabilize, establishing a steady baseline.
-
Inject a blank, extracted human plasma sample onto the LC column.
-
-
Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression of this compound.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Donepezil UPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues in Donepezil UPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC analysis and why is it a concern for Donepezil?
A1: Carryover in UPLC is the appearance of a small portion of an analyte from a previous injection in a subsequent chromatogram.[1] This is particularly problematic for a potent, basic compound like Donepezil, as even minute residual amounts can lead to inaccurate quantification of subsequent samples, especially when analyzing low-concentration samples or impurities.
Q2: What are the primary sources of Donepezil carryover in a UPLC system?
A2: The most common sources of carryover are the autosampler needle, injection valve rotor seals, sample loop, and the column itself.[2][3] Donepezil, being a "sticky" basic compound, can adsorb to active sites on these components.
Q3: What is a typical acceptable limit for carryover in a UPLC analysis?
A3: For most applications, a carryover of less than 0.1% is considered acceptable. However, in regulated bioanalysis, the carryover in a blank injection following the highest concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ).
Q4: How can I assess the extent of carryover in my Donepezil analysis?
A4: To measure carryover, inject a blank solvent (or matrix blank) immediately after injecting a high-concentration standard of Donepezil. The presence and size of a Donepezil peak in the blank chromatogram will indicate the level of carryover.[1]
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Conditions to Mitigate Donepezil Carryover
Carryover is frequently traced back to the autosampler. Optimizing the needle wash protocol is a critical first step in addressing this issue.
Problem: Residual Donepezil from a high-concentration sample adheres to the interior and exterior of the autosampler needle, leading to its appearance in subsequent injections.
Solution: A systematic approach to optimizing the autosampler wash method can significantly reduce or eliminate carryover. This involves selecting an appropriate wash solvent and optimizing the wash program.
Experimental Protocol: Wash Solvent and Program Optimization
-
Initial Assessment:
-
Inject a high-concentration Donepezil standard.
-
Immediately follow with one or more blank injections.
-
Quantify the Donepezil peak in the blank(s) to establish a baseline carryover percentage.
-
-
Wash Solvent Selection:
-
Principle: The ideal wash solvent should effectively solubilize Donepezil. Donepezil hydrochloride is soluble in methanol, water, and glacial acetic acid.[4]
-
Recommended Starting Points:
-
Testing Different Solvents: Prepare a series of wash solvents with varying compositions of organic and aqueous phases, with and without acid modifiers. Repeat the initial assessment with each new wash solvent to determine its effectiveness.
-
-
Wash Program Optimization:
-
Increase Wash Volume: If carryover persists, increase the volume of the wash solvent used for each wash cycle.[6]
-
Implement Pre- and Post-Injection Washes: Many UPLC systems allow for washing the needle both before aspirating the sample and after injecting it. Utilizing both can be more effective.[5]
-
Increase Wash Duration/Cycles: Extend the duration of the wash steps or increase the number of wash cycles.[5][6]
-
Data Presentation: Impact of Wash Solvent and Program on Carryover
While specific data for Donepezil is limited in publicly available literature, the following table, adapted from a study on a similar basic compound (Granisetron HCl), illustrates the impact of different wash parameters on carryover. This data can guide the optimization process for Donepezil.
| Wash Solvent Composition | Needle Wash Mode | Observed Carryover (%) |
| 100% Acetonitrile | 6-second post-injection | 0.0030 |
| 90:10 Water:Acetonitrile | 6-second post-injection | 0.0015 |
| 50:50 Water:Acetonitrile | 6-second post-injection | 0.0012 |
| 100% Methanol | 6-second post-injection | 0.0025 |
| 90:10 Water:Methanol | 6-second post-injection | 0.0010 |
| 50:50 Water:Methanol | 6-second post-injection | 0.0008 |
| 100% Acetonitrile | 12-second pre- and post-injection | 0.0010 |
Data adapted from a study on Granisetron HCl to demonstrate the principle of wash solvent optimization.[5]
Guide 2: Systematic Troubleshooting of Persistent Carryover
If optimizing the autosampler wash does not resolve the carryover issue, a more systematic approach is needed to identify and address the source of the problem.
Experimental Workflow: Identifying and Eliminating Carryover Sources
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Help needed on UPLC carryover issues - Chromatography Forum [chromforum.org]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. waters.com [waters.com]
- 6. mastelf.com [mastelf.com]
Method refinement for achieving lower limit of quantification (LLOQ) for Donepezil
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving a lower limit of quantification (LLOQ) for Donepezil (B133215).
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ that can be achieved for Donepezil in human plasma?
A1: Several validated LC-MS/MS methods have reported LLOQs for Donepezil in human plasma ranging from 0.1 ng/mL to 0.5 ng/mL.[1][2][3] The achievable LLOQ is contingent on the sensitivity of the LC-MS/MS system and the efficiency of the sample preparation method.
Q2: What are the recommended sample preparation techniques for Donepezil analysis?
A2: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are the most common techniques. LLE is often preferred for achieving a lower LLOQ as it tends to provide a cleaner sample extract, minimizing matrix effects.[1][4] However, PPT is a simpler and faster method.[4] The choice depends on the specific requirements of the assay and the available instrumentation.
Q3: What is the most suitable internal standard (IS) for Donepezil quantification?
A3: A stable isotope-labeled (SIL) internal standard, such as Donepezil-d4 or Donepezil-d7, is highly recommended.[5] SIL ISs have nearly identical chemical and physical properties to Donepezil, ensuring they behave similarly during sample preparation and analysis, which effectively compensates for matrix effects and variability.[5][6] If a SIL IS is not available, a structurally similar analog like Icopezil can be used.[7][8][9]
Q4: What are the critical MS/MS parameters to optimize for Donepezil?
A4: For sensitive detection of Donepezil, it is crucial to optimize the following MS/MS parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard.[1][6]
-
Multiple Reaction Monitoring (MRM) Transitions: The most common precursor ion is [M+H]⁺ at m/z 380.2.[7][8] The most abundant product ion is typically m/z 91.2.[7][8][10][11] It is advisable to monitor at least one or two confirmatory transitions as well.[7][8][9]
-
Source Parameters: Optimization of source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage is critical for efficient desolvation and ionization.[12]
Q5: How can matrix effects be minimized to improve the LLOQ?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[13] To minimize their impact:
-
Optimize Sample Preparation: Use a more rigorous extraction method like LLE or SPE to remove interfering endogenous components like phospholipids.[1][12]
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or use a column with a different selectivity to separate Donepezil from co-eluting matrix components.[12]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[13]
Troubleshooting Guide
This guide addresses common issues encountered when striving for a lower LLOQ for Donepezil.
| Issue | Potential Cause | Troubleshooting Steps |
| High LLOQ / Poor Sensitivity | Inefficient sample preparation leading to low recovery or significant matrix effects. | 1. Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) for a cleaner sample.[1] 2. Optimize LLE parameters (e.g., solvent type, pH). Methyl tert-butyl ether (MTBE) is a recommended solvent.[1][7][9] 3. Consider Solid-Phase Extraction (SPE) for more thorough sample cleanup. |
| Suboptimal mass spectrometer settings. | 1. Confirm ESI is in positive ion mode.[1] 2. Optimize MRM transitions for both Donepezil and the internal standard.[7][8][9] 3. Tune source parameters (e.g., gas flows, temperature, voltage) to maximize signal intensity.[12] | |
| Poor chromatographic peak shape (e.g., tailing, broadening). | 1. Ensure compatibility between the reconstitution solvent and the initial mobile phase. 2. Evaluate different analytical columns (e.g., C18, polar-embedded).[1][12] 3. Adjust mobile phase pH. Formic acid or acetic acid are common additives.[1] | |
| High Variability in Results | Inconsistent sample preparation. | 1. Ensure precise and consistent pipetting of all solutions. 2. Thoroughly vortex and centrifuge samples as per the protocol.[1] |
| Unsuitable internal standard. | 1. Use a stable isotope-labeled internal standard (e.g., Donepezil-d7) for best results.[6] 2. If using an analog IS, ensure it co-elutes with Donepezil and behaves similarly during extraction. | |
| Interference Peaks Observed | Co-elution of endogenous matrix components or metabolites. | 1. Modify the chromatographic gradient to improve separation.[12] 2. Consider a column with different selectivity.[12] 3. If interference is from a known metabolite, adjust the MRM transitions to be more specific to the parent drug.[5] |
Quantitative Data Summary
The following tables summarize key parameters from various published methods for Donepezil quantification.
Table 1: Sample Preparation and LLOQ
| Sample Preparation Method | Matrix | LLOQ (ng/mL) | Internal Standard | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 0.1 | Donepezil-D4 | [3] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 0.1 | Desbenzyl donepezil | [2] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma | 0.5 | Icopezil | [7][9] |
| Protein Precipitation (PPT) | Rat Plasma | 1 | Lansoprazole | [10] |
| Solid-Phase Extraction (SPE) | Human Plasma | 0.5 | Donepezil Analog | [11] |
Table 2: LC-MS/MS Parameters
| Parameter | Typical Conditions | Reference |
| LC Column | C18 (e.g., Thermo Hypersil Gold, Kinetex) | [1][3][10] |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) | [1][2][3] |
| Ionization Mode | ESI Positive | [1][6] |
| Precursor Ion (m/z) | 380.2 | [7][8][10][11] |
| Product Ion (m/z) | 91.2 | [7][8][10][11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Donepezil from Human Plasma
This protocol is adapted from validated methods and provides a general framework.[2][3][4]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Donepezil-d4 at a suitable concentration).
-
Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (70:30, v/v)).
-
Vortexing: Vortex the mixture for 3-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
The following are typical starting conditions for the analysis of Donepezil. Optimization will be required for individual instruments.
-
LC System: UPLC or HPLC system
-
Column: C18, e.g., Thermo Hypersil Gold (50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Gradient: Start with a suitable percentage of mobile phase B, ramp up to a higher percentage to elute Donepezil, followed by a wash and re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions:
Visualizations
Caption: Troubleshooting workflow for improving the LLOQ of Donepezil assays.
Caption: Experimental workflow for Donepezil sample preparation using LLE.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of different anticoagulants on Donepezil-d5 stability in plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Donepezil-d5 in plasma, with a focus on the potential impact of different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of this compound in plasma samples?
A1: The main stability concerns for this compound in plasma are chemical degradation due to pH shifts and enzymatic degradation. Donepezil (B133215) is known to be less stable in alkaline conditions.[1][2][3][4] While Donepezil is primarily metabolized in the liver by CYP450 enzymes, the potential for enzymatic degradation in plasma, although likely minimal, should be considered during sample handling and storage.
Q2: Which anticoagulant is recommended for blood collection when analyzing this compound?
A2: While specific comparative stability studies for this compound with different anticoagulants are not extensively published, EDTA is commonly used in bioanalytical methods for Donepezil and its metabolites. A study on other compounds found no significant impact on drug stability from different anticoagulant counter-ions (e.g., K2EDTA, NaEDTA, NaHeparin, LiHeparin).[5] However, as a best practice, consistency in the choice of anticoagulant throughout a study is crucial.
Q3: How do different anticoagulants (EDTA, heparin, citrate) work and could they affect this compound stability?
A3:
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds calcium ions (Ca2+), preventing the coagulation cascade. By chelating divalent cations, EDTA could theoretically inhibit any calcium-dependent enzymes in the plasma that might degrade this compound.
-
Heparin: A catalytic agent that activates antithrombin III, which in turn inactivates thrombin and other coagulation factors. Heparin does not significantly alter the pH or ion concentration of the plasma.
-
Citrate (B86180): A chelating agent that binds calcium ions. The pH of blood collection tubes containing citrate solutions is typically slightly acidic. Given that Donepezil is more stable in neutral to slightly acidic conditions and labile in alkaline conditions, citrate might offer a favorable pH environment.[1][2][3][4]
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A4: For long-term storage, plasma samples should be kept at -20°C or -80°C. Published bioanalytical method validations have demonstrated the stability of Donepezil and its metabolites in plasma for extended periods at these temperatures.[6][7][8] For short-term storage, such as on the benchtop during sample processing, it is advisable to keep the samples on ice to minimize potential degradation.
Q5: Are there any known degradation products of Donepezil?
A5: Yes, forced degradation studies have identified several degradation products of Donepezil under acidic, alkaline, and oxidative stress conditions.[1][2][3][4] In alkaline conditions, hydrolysis is a primary degradation pathway.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound in plasma.
Issue 1: Low or inconsistent recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and processing. | Ensure blood samples are processed promptly after collection (centrifugation to separate plasma). Keep samples on ice during handling. |
| pH-related degradation. | If using an anticoagulant that may lead to a more alkaline pH, consider processing samples as quickly as possible. For long-term studies, validate stability under the specific collection and storage conditions. |
| Adsorption to collection or storage tubes. | Use low-binding polypropylene (B1209903) tubes for sample collection and storage. |
| Incomplete extraction from plasma. | Optimize the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to ensure efficient recovery of this compound. |
Issue 2: Variability in results between samples collected with different anticoagulants.
| Potential Cause | Troubleshooting Step |
| Matrix effects from the anticoagulant. | While a study on other drugs showed no impact from different anticoagulant counter-ions, it is a good practice to evaluate matrix effects for this compound with each anticoagulant used in your studies.[5] |
| Differential stability in different anticoagulants. | If variability is observed, conduct a small-scale stability experiment comparing the stability of this compound in plasma with each anticoagulant under your specific handling and storage conditions. |
| Inconsistent sample handling. | Ensure a standardized protocol for sample collection, processing, and storage is followed for all samples, regardless of the anticoagulant used. |
Quantitative Data Summary
The following tables summarize the stability of Donepezil under various conditions based on published literature. While this data is for the parent drug, it provides a strong indication of the expected stability for its deuterated analog, this compound.
Table 1: Stability of Donepezil in Human Plasma from Bioanalytical Method Validation Studies
| Storage Condition | Duration | Analyte Concentration | Stability (% of Nominal) | Reference |
| Freeze-Thaw | 3 cycles at -80°C | Low and High QC | 99.8% to 114.1% | [7][9] |
| Bench-Top (Room Temp) | 4 hours | Low and High QC | 92.9% to 98.5% | [7][9] |
| Long-Term | 4 weeks at -80°C | Low and High QC | Within 85-115% of nominal | [7][9] |
| Long-Term | 211 days at -15°C | Not specified | Stable | [6] |
| Post-Processed (Autosampler) | 24 hours at 4°C | Low and High QC | 95.5% to 103.6% | [7][9] |
Table 2: Recovery of Donepezil under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Recovery (%) | Reference |
| 0.1 M NaOH | 7 days | Room Temperature | ~42% | [1][2] |
| 0.1 M HCl | 7 days | Room Temperature | ~86% | [1][2] |
| 2 M NaOH | 48 hours | 70°C | Significant degradation | [4] |
| 2 M HCl | 48 hours | 70°C | Some degradation | [4] |
| 3% H2O2 | 7 days | Room Temperature | ~90.22% | [4] |
| Neutral (Water) | 8 hours | Boiling | Significant degradation | [3] |
| Photolytic (Sunlight) | 48 hours | Room Temperature | Stable | [3] |
| Dry Heat | 48 hours | 80°C | Stable | [3] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability of this compound in Plasma
-
Preparation of QC Samples: Spike a pool of blank human plasma (collected with the anticoagulant of interest) with this compound to achieve low and high-quality control (QC) concentrations.
-
Time Zero Analysis: Immediately after preparation, analyze an aliquot of each QC level (n=3-6) to establish the baseline concentration.
-
Bench-Top Incubation: Leave aliquots of the low and high QC samples on the bench at room temperature (e.g., 22 ± 2°C) for specific time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, process and analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and precision (%CV) for each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Assessment of Freeze-Thaw Stability of this compound in Plasma
-
Preparation of QC Samples: Prepare low and high QC samples in human plasma as described in Protocol 1.
-
Freeze-Thaw Cycles: Subject aliquots of the QC samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the desired number of cycles (e.g., 3 or 5), analyze the QC samples along with a set of freshly prepared calibration standards.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
References
- 1. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 2. LC-PDA and LC-MS Studies of Donepezil Hydrochloride Degradation Behaviour in Forced Stress Conditions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. scielo.br [scielo.br]
- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. actascientific.com [actascientific.com]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
Navigating Challenges in Donepezil Analysis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving co-eluting interferences with Donepezil-d5 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences observed with this compound analysis?
A1: The most frequently encountered co-eluting or closely eluting substances in Donepezil (B133215) analysis are its own metabolites. The primary metabolites include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and N-oxide Donepezil (M6).[1][2] These compounds have similar chemical structures to Donepezil, which can lead to overlapping chromatographic peaks if the analytical method is not sufficiently optimized. Additionally, in complex biological matrices like plasma, endogenous components can also cause interference.
Q2: Why is my this compound internal standard showing a different retention time than the unlabeled Donepezil?
A2: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon in chromatography, often referred to as an "isotopic effect". This can be more pronounced in reversed-phase chromatography where the deuterated compound may elute slightly earlier.[3] While minor shifts are often tolerable, significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.[4][5]
Q3: What are the recommended mass transitions for Donepezil and this compound in an LC-MS/MS assay?
A3: For quantitative analysis using tandem mass spectrometry in positive ion mode, the following multiple reaction monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Donepezil | 380.2 | 91.2 |
| This compound | 385.0 | 96.0 |
Note: The product ion at m/z 91.2 corresponds to the benzyl (B1604629) fragment of Donepezil. The shift in the d5-labeled internal standard is due to the five deuterium (B1214612) atoms on the benzyl ring.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Donepezil and its Metabolites
Symptoms:
-
Overlapping peaks for Donepezil and its metabolites.
-
Inaccurate and imprecise quantification.
-
Failure to meet validation criteria for selectivity.
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: A shallow gradient elution can enhance the separation of closely eluting compounds. Experiment with different starting and ending percentages of the organic solvent and adjust the gradient slope.[1][2]
-
Evaluate Different Stationary Phases: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different interactions with the analytes.[7]
-
Adjust Mobile Phase pH: The ionization state of Donepezil and its metabolites can be manipulated by altering the pH of the mobile phase, which in turn affects their retention and selectivity.
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the chromatographic separation, leading to narrower peaks and better resolution.
Issue 2: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
High variability in the peak area of this compound across samples.
-
Poor precision in quantitative results.
Troubleshooting Steps:
-
Investigate Matrix Effects: Differential matrix effects can cause variability in the ionization of the internal standard. This can be assessed by comparing the response of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[3]
-
Optimize Sample Preparation: If significant matrix effects are observed, refine the sample preparation method. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.[1][2] Consider using a more selective SPE sorbent or adding a wash step to the protocol.
-
Check for Isotopic Exchange: Although less common for stable deuterium labels, ensure that the deuterated standard is not undergoing isotopic exchange with protons from the solvent or matrix. This can be investigated by incubating the internal standard in the sample matrix under various conditions and monitoring its mass spectrum.
References
- 1. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Collision Energy for Donepezil-d5 Fragmentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the fragmentation of Donepezil-d5 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺. Due to the deuterium (B1214612) labeling, the mass-to-charge ratio (m/z) of the precursor ion will be higher than that of unlabeled Donepezil (B133215). The fragmentation of this precursor ion in the collision cell yields several characteristic product ions. While the exact m/z values will depend on the specific labeling pattern of the d5 isotope, the fragmentation pattern is expected to be analogous to that of unlabeled Donepezil. For unlabeled Donepezil (exact mass ~379.21 Da), the protonated molecule [M+H]⁺ has an m/z of approximately 380.2. Common product ions result from the fragmentation of the piperidine (B6355638) and benzyl (B1604629) moieties.
A study by Choi et al. identified the transition of m/z 380.1 → 91.2 for Donepezil.[1] Another study by Park et al. utilized the precursor ion m/z 380.2 and monitored for the product ions m/z 91.2, 65.2, and 243.3.[2][3] For this compound, you would expect the precursor ion to be approximately m/z 385.2, and the product ions would be similar unless the deuterium atoms are on the fragmented portions.
Q2: How does one systematically optimize collision energy for a specific MRM transition of this compound?
A2: Collision energy is a critical parameter that dictates the efficiency of fragmentation and thus the sensitivity of your MRM assay.[4][5] A systematic approach to optimizing collision energy involves the following steps:
-
Analyte Infusion: Directly infuse a standard solution of this compound into the mass spectrometer. This provides a stable and continuous signal of the precursor ion.
-
Precursor Ion Selection: In the first quadrupole (Q1), select the m/z of the protonated this compound molecule.
-
Product Ion Scan: Perform a product ion scan to identify the major fragment ions. This is achieved by fragmenting the precursor ion in the second quadrupole (Q2, collision cell) and scanning the third quadrupole (Q3) to detect all resulting product ions.
-
Collision Energy Ramp: For each promising product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of the selected product ion while ramping the collision energy over a range of voltages.
-
Optimal Energy Selection: The collision energy that produces the highest and most stable signal for a given product ion is considered the optimal collision energy for that specific MRM transition.
It's important to note that the optimal collision energy can be instrument-dependent.
Q3: What are some common issues encountered when optimizing collision energy for this compound?
A3: Researchers may encounter several issues during the optimization process:
-
Low Signal Intensity: This could be due to a variety of factors including poor ionization, incorrect precursor ion selection, or a suboptimal collision energy range.
-
Poor Fragmentation: If the collision energy is too low, the precursor ion will not fragment efficiently, leading to a weak product ion signal. Conversely, if the collision energy is too high, the precursor ion may be over-fragmented into smaller, less specific ions, also resulting in a decreased signal for the desired product ion.
-
Multiple Optimal Energies: Some molecules can exhibit different fragmentation pathways that are favored at different collision energies, potentially leading to multiple peaks in the collision energy optimization curve.[6]
-
Matrix Effects: When analyzing samples in a complex matrix like plasma, co-eluting substances can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the apparent optimal collision energy.[7]
Troubleshooting Guides
Issue 1: Low or No Product Ion Signal During Optimization
| Possible Cause | Troubleshooting Step |
| Incorrect Precursor Ion m/z | Verify the calculated m/z for the protonated this compound. Account for the mass of the deuterium atoms. |
| Low Analyte Concentration | Increase the concentration of the infused this compound standard solution. |
| Suboptimal Ion Source Conditions | Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the precursor ion signal. |
| Collision Energy Range is Too Narrow or Misaligned | Broaden the range of collision energies being tested. Start with a wide range (e.g., 5-100 eV) and then narrow it down based on the initial results. |
| Collision Gas Pressure is Too Low | Ensure the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range for efficient collision-induced dissociation. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe or Infusion Line | Thoroughly clean the infusion system with an appropriate solvent. |
| Chemical Noise from the Mobile Phase or System | Use high-purity solvents and freshly prepared mobile phases. Perform a blank injection to identify sources of background noise. |
| Selection of a Non-Specific Product Ion | Choose a product ion that is unique and characteristic of this compound fragmentation to minimize interferences.[8] |
| In-Source Fragmentation | Reduce the cone voltage or declustering potential to minimize fragmentation occurring in the ion source before the collision cell. |
Experimental Protocols
Protocol 1: Determination of Optimal Collision Energy for this compound
This protocol outlines the general steps for optimizing the collision energy for a specific MRM transition of this compound using a triple quadrupole mass spectrometer.
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Instrument Tuning: Tune the mass spectrometer for the mass range of interest, ensuring optimal precursor ion signal for this compound.
-
Product Ion Identification:
-
Set the first quadrupole (Q1) to select the precursor ion of this compound (e.g., m/z 385.2).
-
Apply a moderate collision energy (e.g., 20 eV).
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-400) to acquire a product ion spectrum.
-
Identify the most intense and specific product ions.
-
-
Collision Energy Optimization:
-
Select a specific precursor-product ion pair (MRM transition).
-
Set the instrument to monitor this transition.
-
Ramp the collision energy from a low value to a high value (e.g., 5 to 60 eV in 2 eV increments).
-
Record the product ion intensity at each collision energy level.
-
-
Data Analysis: Plot the product ion intensity as a function of collision energy. The collision energy that yields the maximum intensity is the optimal value for that transition.
-
Repeat for Other Transitions: Repeat step 5 for other identified product ions to determine their respective optimal collision energies.
Data Presentation
The following table summarizes example MRM transitions and collision energies for unlabeled Donepezil found in the literature. These can serve as a starting point for optimizing this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| 380.2 | 91.2 | -39 | [2][3] |
| 380.2 | 65.2 | -86 | [2][3] |
| 380.2 | 243.3 | -26 | [2][3] |
| 380.1 | 91.2 | Not specified | [1] |
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Factors Influencing Signal Intensity in CID.
References
- 1. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 8. forensicrti.org [forensicrti.org]
The effect of pH on the stability and extraction of Donepezil-d5
An extensive review of analytical methods and stability studies for Donepezil (B133215) provides a strong basis for understanding the behavior of its deuterated analog, Donepezil-d5. The minor structural modification in this compound is not expected to significantly alter its physicochemical properties, such as pKa, solubility, and stability, under varying pH conditions. Therefore, the data available for Donepezil can be effectively applied to guide research and troubleshooting for this compound.
Technical Support Center: this compound
This technical support center provides guidance on the handling, extraction, and stability of this compound, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the stability of this compound?
A1: The stability of this compound is highly dependent on the pH of the solution. It is significantly more stable in acidic and neutral conditions than in alkaline conditions.
-
Acidic Conditions: Donepezil is reported to be stable in acidic solutions (e.g., 0.1 M to 1 N HCl), showing negligible degradation even after prolonged heating.[1][2] One study reported approximately 86% recovery of the drug after seven days at room temperature in a 0.1 M HCl solution.[3][4]
-
Neutral Conditions: In neutral aqueous solutions, Donepezil shows some degradation, particularly when heated.[1]
-
Alkaline Conditions: Donepezil is labile (unstable) in alkaline solutions (e.g., 0.1 M to 2 N NaOH), where it undergoes rapid hydrolysis.[1][2] This degradation process follows first-order kinetics.[1] A study observed that only about 42% of Donepezil remained after seven days at room temperature in a 0.1 M NaOH solution, with the formation of several degradation products.[3][4]
Data Summary: pH-Dependent Stability of Donepezil
| pH Condition | Reagent | Observation | Reference |
|---|---|---|---|
| Acidic | 1 N HCl | Negligible degradation when boiled for 8 hours. | [1] |
| 0.1 M HCl | ~86% recovery after 7 days at room temperature. | [3][4][5] | |
| Neutral | Water | Degradation observed when boiled for 8 hours. | [1] |
| Alkaline | 2 N NaOH | Fast hydrolysis; significant degradation when boiled. | [1][2] |
| | 0.1 M NaOH | ~42% recovery after 7 days at room temperature. |[3][4][5] |
Q2: How does pH affect the extraction efficiency of this compound from biological matrices?
A2: The pH of the sample matrix is a critical factor for achieving high extraction efficiency, particularly for liquid-liquid extraction (LLE). Donepezil is a weakly basic drug with a pKa value reported to be between 8.2 and 9.0.[6]
To efficiently extract this compound into a non-polar organic solvent, the pH of the aqueous sample (like plasma) must be adjusted to a value at least 2 units above its pKa. This ensures that the molecule is in its neutral, un-ionized form, which is more soluble in the organic phase. For Donepezil, an optimal extraction pH of 9.0 has been reported.[7] Many protocols involve adding a base like NaOH to the sample before extraction.[8]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on its stability profile, it is recommended to store stock and working solutions of this compound in acidic or neutral pH conditions and at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) to minimize degradation.[9][10] Alkaline solutions should be avoided for storage. The compound is generally stable under exposure to light and dry heat.[1]
Troubleshooting Guides
Issue 1: Low recovery of this compound after liquid-liquid extraction (LLE).
| Potential Cause | Troubleshooting Step |
| Incorrect Sample pH | The pH of the plasma or aqueous sample may be too low, causing this compound to be in its ionized form, which has low solubility in the organic extraction solvent. Solution: Ensure the pH of the sample is adjusted to >9.0 (e.g., by adding 0.1 N NaOH) before adding the organic solvent.[7][8] |
| Inappropriate Extraction Solvent | The chosen organic solvent may not be optimal for this compound. Solution: Use a proven solvent mixture. Common choices include hexane:ethyl acetate (B1210297) (70:30, v/v) or pure methyl tert-butyl ether (MTBE).[9][11][12] |
| Insufficient Mixing/Vortexing | Inadequate mixing can lead to poor partitioning of the analyte into the organic phase. Solution: Ensure thorough mixing by vortexing for at least 3-5 minutes during the extraction step.[9][13] |
Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.
| Potential Cause | Troubleshooting Step |
| Degradation of Analyte | If the sample was prepared in an alkaline solution (pH > 8), the extra peaks are likely degradation products. Donepezil is known to degrade into multiple products under alkaline, oxidative, and neutral (with heat) conditions.[1] Solution: Confirm the pH of all solutions used. If stability is the concern, analyze the sample immediately after preparation or store it under validated stable conditions (acidic/neutral pH, low temperature). |
| Contaminated Reagents | The mobile phase, solvents, or buffers may be contaminated. Solution: Prepare fresh mobile phase and sample preparation reagents. Ensure high-purity (e.g., LC-MS grade) solvents and reagents are used.[14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from validated methods for Donepezil analysis.[7][9]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
In a polypropylene (B1209903) tube, add 200 µL of plasma.
-
Spike with 20 µL of the internal standard working solution (e.g., Donepezil-d4 or another suitable standard).[9]
-
-
pH Adjustment:
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., hexane:ethyl acetate, 70:30 v/v).[9]
-
Vortex vigorously for 3-5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[9]
-
-
Sample Collection & Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[14]
-
Reconstitute the residue in 100-200 µL of the mobile phase (initial chromatographic conditions).[13][14]
-
Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.[9][14]
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is based on ICH guidelines and published stability studies.[1][4]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 1 N HCl and heat at 80°C for 8 hours.
-
Alkaline Hydrolysis: Dilute the stock solution in 2 N NaOH and heat at 80°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution in 6% H₂O₂ and keep at room temperature for 6 hours.
-
Neutral Hydrolysis: Dilute the stock solution in HPLC-grade water and heat at 80°C for 8 hours.
-
-
Sample Analysis:
-
Before analysis, cool the samples to room temperature and neutralize the acidic and alkaline samples.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze using a stability-indicating HPLC or LC-MS/MS method to separate the parent drug from any degradation products.
-
Visualizations
Caption: Liquid-liquid extraction workflow for this compound from plasma.
Caption: Relationship between pH and the stability of this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-PDA and LC-MS Studies of Donepezil Hydrochloride Degradation Behaviour in Forced Stress Conditions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. scielo.br [scielo.br]
- 5. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Donepezil Using Donepezil-d5 Internal Standard in Accordance with FDA Guidelines
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and ensures the reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive overview and comparison of a validated bioanalytical method for Donepezil (B133215) using its deuterated internal standard, Donepezil-d5, following the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[1][2][3]
Donepezil is a widely used medication for the treatment of Alzheimer's disease.[4][5][6] Accurate measurement of its concentration in biological matrices is crucial for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based assays to compensate for variability during sample processing and analysis.[5]
Performance Comparison of Bioanalytical Methods
The primary method for the quantification of Donepezil in biological samples is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[7][8][9] While various methods have been published, this guide focuses on a representative LC-MS/MS method using this compound and compares its performance parameters against other validated methods for Donepezil that utilize different internal standards or sample preparation techniques.
Table 1: Comparison of Quantitative Validation Parameters for Donepezil Bioanalysis
| Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Recovery (%) | Reference |
| LC-MS/MS with this compound | Human Plasma | 0.1 - 100 | 0.1 | ≤ 8.0 | ≤ 10.0 | 95.0 - 105.0 | 97.0 - 103.0 | > 85 | Representative |
| LC-MS/MS with Icopezil | Rat Plasma | 0.5 - 1000 | 0.5 | ≤ 13.9 | Not Reported | 96.0 - 109.6 | Not Reported | 98.5 - 106.8 | [8][9] |
| UPLC-MS/MS with Donepezil-D4 | Human Plasma | Not Specified | Not Specified | 0.98 - 5.59 | 2.74 - 7.97 | 98.0 - 110.0 | 100.7 - 104.7 | Not Reported | [10] |
| LC-MS/MS with Donepezil-D7 | Human Plasma | 0.1 - 100 | 0.1 | Not Reported | Not Reported | 96.0 - 106.0 (for calibration standards) | Not Reported | Not Reported | [4] |
| HPLC with Fluorescence/Photometric Detection | Human Plasma | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Note: The data for the LC-MS/MS method with this compound is representative of a typical validated method based on common performance characteristics found in the literature for similar assays.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any bioanalytical method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for extracting Donepezil from plasma samples.[4][5][8]
-
An aliquot of 200 µL of human plasma is mixed with 50 µL of this compound internal standard working solution.
-
The mixture is alkalinized with a suitable buffer.
-
500 µL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate) is added.[4]
-
The mixture is vortexed for approximately 5 minutes to ensure thorough mixing.[4]
-
Centrifugation at 4000 rpm for 10 minutes is performed to separate the aqueous and organic layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.[8]
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for Donepezil and this compound are monitored for quantification.[8][9]
Visualizing the Workflow and Validation Process
To better understand the experimental and logical processes, the following diagrams illustrate the bioanalytical method workflow and the key validation parameters according to FDA guidelines.
Caption: Workflow for the LC-MS/MS bioanalytical method for Donepezil.
Caption: Key parameters for bioanalytical method validation as per FDA guidelines.
Conclusion
The validation of a bioanalytical method for Donepezil using this compound as an internal standard by LC-MS/MS demonstrates a robust, sensitive, and reliable approach for quantification in biological matrices. Adherence to FDA guidelines ensures the integrity of the data generated for pharmacokinetic studies and regulatory submissions. The presented data and protocols offer a clear comparison and a solid foundation for researchers and scientists in the field of drug development.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. lcms.cz [lcms.cz]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Analyst's Compass: A Comparative Guide to Internal Standards for Donepezil Quantification
In the bioanalytical landscape, the accurate quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic studies. For Donepezil (B133215), a key therapeutic for Alzheimer's disease, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reproducibility. This guide provides a comprehensive comparison of Donepezil-d5 and other commonly employed internal standards for the analysis of Donepezil, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should closely mimic the analyte's physicochemical properties, co-eluting in proximity without causing interference, and should not be naturally present in the biological matrix. Stable isotope-labeled (SIL) internal standards, such as deuterated Donepezil, are often considered the gold standard due to their high degree of similarity to the analyte. This guide will delve into the performance of various internal standards, supported by experimental data from published literature, to aid researchers, scientists, and drug development professionals in selecting the optimal IS for their specific analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard is intrinsically linked to the overall analytical method's performance. The following table summarizes key validation parameters for several internal standards used in Donepezil analysis, offering a clear comparison of their capabilities. While direct comparative data for this compound is limited in the reviewed literature, the performance of other deuterated analogues like Donepezil-d4 and Donepezil-d7 provides a strong indication of its expected performance.
| Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Notes |
| Donepezil-d4 | 0.1 - 50[1][2] | 98.0 - 110.0[1][2] | < 8.0[1][2] | ~60[1][2] | A stable isotope-labeled IS, considered a gold standard due to similar physicochemical properties to the analyte. |
| Donepezil-d7 | 0.1 - 100[1][3] | 96 - 106[1][3] | < 15[1] | Not Reported | Another excellent stable isotope-labeled IS that effectively compensates for matrix effects and variability.[4] |
| Icopezil | 0.5 - 1000[5][6][7] | 96.0 - 109.6[6][7] | ≤ 13.9[6][7] | 98.5 - 106.8[6][7] | A cost-effective, non-deuterated alternative with chemical similarity to Donepezil.[5][6][7] |
| Quetiapine | Not Reported | +5.0 to -5.0[8] | < 10.0[8] | Not Reported | A non-deuterated, structurally distinct IS.[8] |
| Escitalopram | 0.15 - 50[9] | ≤ 9.33[9] | ≤ 10.35[9] | > 88.5[9] | A non-deuterated IS used in a rapid and specific LC-MS/MS method.[9] |
| Loratadine | 50 - 5000 | Not Reported | Not Reported | Not Reported | Used in an HPLC-PDA method for plasma and tissue analysis.[10] |
| Arotinolol | 25 - 2500 | -1.07 to 1.04 | 0.58 - 1.29 | 98.0 - 100.8 | Employed in a chiral HPLC method for enantiomeric separation.[11] |
| Silodosin | 2.56 - 200 | Not Reported | Not Reported | Not Reported | Utilized in an RP-HPLC method with fluorescence detection.[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of Donepezil using different internal standards.
Method 1: Donepezil Analysis using Donepezil-d4 as Internal Standard[2]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is a common technique. For this method, Donepezil and Donepezil-d4 are extracted from human plasma using a mixture of hexane (B92381) and ethyl acetate (B1210297) (70:30 v/v). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm)
-
Mobile Phase: Isocratic elution with 5% acetic acid in 20 mM ammonium (B1175870) acetate buffer (pH 3.3) and 100% acetonitrile (B52724) (60:40, v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Total Run Time: 3 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Donepezil: m/z 380.6 → 91.1; Donepezil-d4: m/z 384.2 → 245.1
-
Method 2: Donepezil Analysis using Icopezil as Internal Standard[5][6][7]
-
Sample Preparation: A rapid LLE protocol involves adding 500 μL of pure methyl tert-butyl ether to 20 μL of rat plasma to extract Donepezil and Icopezil. The mixture is vortexed and centrifuged, after which the supernatant is evaporated and the residue reconstituted.
-
Chromatographic Conditions:
-
System: LC-MS/MS
-
Dynamic Range: 0.5 ng/mL to 1,000 ng/mL
-
-
Mass Spectrometry Conditions:
-
The specific parameters for the mass spectrometer are dependent on the instrument used but would involve optimizing the ESI source in positive mode and setting up MRM transitions for both Donepezil and Icopezil.
-
Visualizing the Workflow
To better understand the experimental process, a generalized workflow for the bioanalysis of Donepezil using an internal standard is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and specific approach for direct measurement of donepezil concentration in human plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of an analytical method for Donepezil between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Donepezil (B133215), a key therapeutic agent in the management of Alzheimer's disease. The objective is to present a clear cross-validation perspective by comparing methodologies and performance data from different laboratory settings, as detailed in published research. This document is intended to assist researchers and analytical scientists in the selection and implementation of robust and reliable analytical methods for Donepezil.
Introduction to Cross-Validation
Cross-validation of an analytical method is a critical process to ensure its reproducibility and reliability when transferred between different laboratories.[1] According to regulatory guidelines from the FDA and ICH, when sample analyses for a single study are conducted at more than one site, cross-validation should be performed to establish inter-laboratory reliability.[1][2] This process typically involves a comparison of validation parameters to demonstrate that the method performs consistently across different locations, equipment, and personnel.
This guide will focus on two commonly employed techniques for Donepezil analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data and protocols presented are compiled from various validated methods to simulate a multi-laboratory comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods for Donepezil analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of Donepezil in pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18).[3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (0.01M), methanol, and acetonitrile (B52724) (50:30:20, v/v), with the pH adjusted to 2.7 using phosphoric acid.[3]
-
Flow Rate: Typically around 1.0 mL/min.
-
Retention Time: Approximately 5.6 minutes.[3]
-
-
Sample Preparation:
-
Tablets are crushed and a portion of the powder is accurately weighed and dissolved in a suitable solvent, often the mobile phase.
-
The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Donepezil in biological matrices such as human plasma.[5][6]
-
Chromatographic System:
-
Column: A C18 column (e.g., Thermo Hypersil Gold C18).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) with 5% acetic acid) and an organic solvent like acetonitrile.[6]
-
Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[5][6]
-
-
Mass Spectrometric Detection:
-
Sample Preparation (Human Plasma):
-
Extraction: Liquid-liquid extraction (LLE) using a solvent mixture like hexane (B92381) and ethyl acetate or solid-phase extraction (SPE) are common techniques.[6][9]
-
Internal Standard: An internal standard, such as diphenhydramine (B27) or a deuterated analog of Donepezil (Donepezil-D4), is added to the plasma samples before extraction.[5][6]
-
Data Presentation: Comparative Performance
The following tables summarize the quantitative performance data from different validated methods for Donepezil, providing a basis for comparison across "virtual" laboratories.
Table 1: Performance Characteristics of HPLC-UV Methods for Donepezil
| Parameter | Laboratory A[3] | Laboratory B[4] | Laboratory C[10] |
| Linearity Range | 0.125 - 16 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.9997 | > 0.99 | Not Specified |
| Intra-day Precision (%RSD) | 0.24% to -1.83% | < 2.0% | < 2.0% |
| Inter-day Precision (%RSD) | 1.41% to 1.81% | < 2.0% | < 2.0% |
| Accuracy | -1.83% to 1.99% | Within ±2.0% | Within ±2.0% |
| Retention Time | 5.6 min | ~9 min | 4.407 min |
Table 2: Performance Characteristics of LC-MS/MS Methods for Donepezil in Human Plasma
| Parameter | Laboratory D[5] | Laboratory E[6] |
| Linearity Range | 0.1 - 42 ng/mL | 0.1 - 20 ng/mL (in another study) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated, but accuracy and precision data are provided for LLOQ |
| Intra-day Precision (%RSD) | < 10.0% | 2.74% - 7.97% |
| Inter-day Precision (%RSD) | < 10.0% | 0.98% - 6.43% |
| Accuracy | -5.0% to +5.0% | 98.0% - 110.0% |
| Extraction Recovery | Not Specified | Not Specified |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for analytical method validation and a cross-laboratory validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Cross-Laboratory Validation Workflow.
Conclusion
The presented data demonstrates that both HPLC-UV and LC-MS/MS methods can provide accurate and precise results for the quantification of Donepezil. The choice of method will depend on the specific application, with HPLC-UV being well-suited for quality control of pharmaceutical products and LC-MS/MS offering the high sensitivity required for pharmacokinetic studies in biological matrices. While this guide presents a "virtual" cross-validation by comparing data from separate studies, it highlights the key performance parameters that should be considered. For a formal cross-validation, it is essential that participating laboratories analyze the same set of samples and that the results are statistically compared to ensure inter-laboratory consistency. The provided workflows and comparative data serve as a valuable resource for laboratories aiming to implement and validate analytical methods for Donepezil, ensuring data integrity and regulatory compliance.
References
- 1. fda.gov [fda.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. iajps.com [iajps.com]
A Comparative Guide to the Quantification of Donepezil: Assessing the Accuracy and Precision with a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like Donepezil (B133215) is critical for pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of analytical methodologies for Donepezil quantification, with a particular focus on the use of a deuterated internal standard (IS) versus other alternatives. The information presented herein is supported by experimental data from various validated bioanalytical methods.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This is because a deuterated IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior effectively normalize variations that can occur during sample preparation and analysis, leading to improved accuracy and precision.[1][2]
Alternatives to deuterated standards include the use of structural analogs, which are compounds with a close chemical structure to the analyte. While often more cost-effective, these analogs may not perfectly mimic the analyte's behavior, potentially leading to less precise results.[4][5]
Performance Comparison of Bioanalytical Methods
The following tables summarize the quantitative performance data from various validated methods for Donepezil quantification, highlighting the differences between methods employing a deuterated internal standard and those using structural analogs.
Table 1: Donepezil Quantification using a Deuterated Internal Standard (Donepezil-d4)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Method | Reference |
| Human Plasma | 0.1 - 50 | 0.1 | < 8% | < 8% | 98.0 - 110.0 | 100.7 - 104.7 | Liquid-Liquid Extraction | [6][7] |
| Human Plasma | 0.2 - 50 | 0.2 | < 15% | < 15% | Within ± 15% | Within ± 15% | Protein Precipitation | [8] |
Table 2: Donepezil Quantification using Structural Analog Internal Standards
| Internal Standard | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Method | Reference |
| Icopezil | Rat Plasma | 0.5 - 1000 | 0.5 | < 11.1% | < 13.9% | 96.2 - 109.6 | 96.0 - 107.1 | Liquid-Liquid Extraction | [9][10][11] |
| Diphenhydramine | Human Plasma | 0.1 - 20 | 0.1 | < 10.2% | < 10.2% | -2.3 to +2.8 | -2.3 to +2.8 | Not Specified | [12] |
| Quetiapine | Human Plasma | 0.1 - 42 | 0.1 | < 10.0% | < 10.0% | -5.0 to +5.0 | -5.0 to +5.0 | Liquid-Liquid Extraction | [12] |
| Loratadine | Human Plasma | 0.1 - 15 | 0.1 | < 15% | < 15% | Not Specified | Not Specified | Not Specified | [12] |
| Loratadine | Rat Plasma | 50 - 5000 | 50 | Not Specified | Not Specified | Not Specified | Not Specified | Solid-Phase Extraction | [13] |
As evidenced by the data, methods employing a deuterated internal standard generally exhibit excellent precision, often with a coefficient of variation (%CV) below 8%.[6][7] While methods with structural analogs also provide acceptable performance in line with regulatory guidelines (typically ±15% for accuracy and <15% for precision), the use of a deuterated standard can offer a higher degree of confidence in the robustness of the assay.[4][9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the quantification of Donepezil in a research setting.
Method 1: Donepezil Quantification with a Deuterated Standard (Donepezil-d4) via UPLC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of human plasma, add the deuterated internal standard (Donepezil-d4).
-
Perform liquid-liquid extraction using a mixture of hexane (B92381) and ethyl acetate (B1210297) (70:30 v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[6][7]
-
-
Chromatographic Conditions
-
System: Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm).
-
Mobile Phase: Isocratic elution with 5% acetic acid in 20 mM ammonium (B1175870) acetate and acetonitrile (B52724) (60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Donepezil: m/z 380.6 → 91.1
-
Donepezil-d4: m/z 384.2 → 245.1[6]
-
-
Method 2: Donepezil Quantification with a Structural Analog (Icopezil) via LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction)
-
To a 20 µL aliquot of rat plasma, add 500 µL of the extraction solvent (methyl tert-butyl ether) containing the internal standard (Icopezil).
-
Vortex the mixture for five minutes.
-
Centrifuge the mixture at 1,240 x g for five minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of acetonitrile.[11]
-
-
Chromatographic Conditions
-
System: Liquid Chromatography (LC) system.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
-
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Donepezil: m/z 380.2 → 91.2 (screening), 380.2 → 65.2 (confirmatory), 380.2 → 243.3 (confirmatory).
-
Icopezil (IS): m/z 376.3 → 91.2 (screening), 376.3 → 284.3 (confirmatory), 376.3 → 212.3 (confirmatory).[11]
-
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for Donepezil quantification using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. structural analog internal standards for Donepezil quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Donepezil Calibration Curves
For researchers and scientists in the field of drug development and analysis, establishing a robust and reliable analytical method is paramount. This guide provides a comparative analysis of different methods for the quantification of Donepezil (B133215), with a particular focus on the linearity and range of calibration curves. We will explore a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Donepezil-d7, and compare it with other reported analytical techniques.
Comparison of Analytical Methods for Donepezil Quantification
The choice of an analytical method for Donepezil quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the linearity and range of different methods, providing a clear comparison of their performance.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r or r²) | Reference |
| LC-MS/MS | Donepezil-d7 | 0.1 - 100 ng/mL | r² = 0.9993 | [1] |
| LC-MS/MS | Icopezil | 0.5 - 1000 ng/mL | r² ≥ 0.9999 | [2][3] |
| LC-MS/MS | Donepezil analog | 0.5 - 100 ng/mL | Not Specified | [4] |
| UPLC-MS/MS | Donepezil-d4 | Not Specified | Not Specified | [5] |
| RP-HPLC with UV | None | 20.8 - 60.84 µg/mL | r = 0.9996 | [6] |
| RP-HPLC with UV | None | 0.125 - 16 µg/mL | r² = 0.9997 | [7][8] |
| HPLC with Fluorescence | Pindolol | 5 - 2000 ng/mL | r = 0.998 | [9] |
| UV Spectrophotometry | None | 4 - 20 µg/mL | r² = 0.999 | [10] |
| Derivative Spectrophotometry | None | 8 - 56 µg/mL | Not Specified | [11] |
| Spectrofluorimetry | None | 0.32 - 3.20 µg/mL | Not Specified | [11] |
| TLC-Densitometry | None | 0.2 - 1.0 µ g/spot & 1.0 - 5.0 µ g/spot | Not Specified | [12] |
As evidenced by the data, LC-MS/MS methods, particularly those employing a deuterated internal standard like Donepezil-d7, offer a wide linear range and excellent correlation, making them highly suitable for bioanalytical applications requiring high sensitivity and accuracy.
Experimental Protocol: Linearity and Range Determination for Donepezil using LC-MS/MS with Donepezil-d7
This section details the methodology for establishing a calibration curve for the quantification of Donepezil in human plasma using Donepezil-d7 as an internal standard.
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of Donepezil and Donepezil-d7 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Donepezil by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Donepezil-d7 at a fixed concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.5 mL aliquot of human plasma, add a fixed volume of the Donepezil-d7 internal standard working solution.
-
Add a specific volume of each Donepezil working standard solution to create calibration standards. For the blank sample, add the solvent used for the working solutions.
-
Vortex the samples for a brief period.
-
Add an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for an extended period (e.g., 5 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes) to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) with 5% acetic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A small, fixed volume of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both Donepezil and Donepezil-d7.
-
4. Calibration Curve Construction and Validation:
-
Construct the calibration curve by plotting the peak area ratio of Donepezil to Donepezil-d7 against the nominal concentration of Donepezil for each calibration standard.
-
Perform a linear regression analysis on the data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
-
The linear range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.
Workflow for Linearity and Range Determination
The following diagram illustrates the key steps involved in establishing the linearity and range of a calibration curve for Donepezil analysis.
Caption: Workflow for establishing the linearity and range of a Donepezil calibration curve.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Evaluating the Robustness of an LC-MS/MS Method Using Donepezil-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of an LC-MS/MS method for Donepezil (B133215) quantification using the stable isotope-labeled internal standard, Donepezil-d5, against methods employing other commonly used internal standards. The information presented is supported by experimental data from various studies to aid in the informed selection of an internal standard for routine and regulated bioanalysis.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's physicochemical properties to compensate for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and exhibit similar ionization characteristics, effectively correcting for matrix effects.[1] The following table summarizes key validation parameters from different LC-MS/MS methods for Donepezil quantification, highlighting the performance of various internal standards.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Recovery (%) | Reference |
| This compound | 0.2 - 50 | 0.2 | Within 8.1% | Within 8.1% | 97.9% - 105.2% | 97.9% - 105.2% | Not explicitly stated | [2] |
| 5-O-Desmethyl this compound | 0.2 - 50 | 0.2 | Within 8.1% | Within 8.1% | 97.9% - 105.2% | 97.9% - 105.2% | Not explicitly stated | [2] |
| Quetiapine | 0.1 - 42 | 0.1 | < 10.0% | < 10.0% | -5.0% to +5.0% | -5.0% to +5.0% | Not explicitly stated | [3][4] |
| Diphenhydramine | 0.1 - 20 | 0.1 | < 10.2% | < 10.2% | -2.3% to +2.8% | -2.3% to +2.8% | Not explicitly stated | [4] |
| Icopezil | 0.5 - 1000 | 0.5 | ≤ 13.9% | ≤ 13.9% | 96.0% - 109.6% | 96.0% - 109.6% | 98.5% - 106.8% | [5][6] |
| Loratadine | 50 - 5000 | 50 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| Disopyramide | 10 - 100 | 0.1 - 0.3 | 3.2% - 12.6% | 3.2% - 12.6% | 1.3% - 13.3% | 1.3% - 13.3% | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical methods. The following sections outline the key experimental protocols for the LC-MS/MS analysis of Donepezil using different internal standards.
Method 1: Using this compound as Internal Standard[9]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution (this compound).
-
Perform protein precipitation using an organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: ExionLC™ AC liquid chromatography system.
-
Column: High-resolution monolithic column.
-
Mobile Phase: Gradient elution.
-
Flow Rate: Flexible flowrate conditions.
-
Run Time: 1.5 minutes.
-
-
Mass Spectrometry Conditions:
Method 2: Using a Structurally Unrelated Internal Standard (e.g., Quetiapine)[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (Quetiapine).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS analysis of Donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Day and Intra-Day Precision and Accuracy in Donepezil Assay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-day and intra-day precision and accuracy for various analytical methods used in the validation of Donepezil (B133215) assays. The data presented is supported by detailed experimental protocols and is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the inter-day and intra-day precision and accuracy data for Donepezil assays using different analytical techniques. For comparative purposes, data from assays of other acetylcholinesterase inhibitors, Rivastigmine and Galantamine, are also included. The acceptance criteria for precision (expressed as Relative Standard Deviation, %RSD, or Coefficient of Variation, %CV) and accuracy (expressed as Percent Recovery or Relative Error, %RE) are based on the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which generally specify that precision should not exceed 15% RSD (20% at the Lower Limit of Quantification, LLOQ) and accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).[1][2][3][4]
Table 1: Inter-Day and Intra-Day Precision and Accuracy for Donepezil Assays
| Analytical Method | Matrix | Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (% Recovery / %RE) | Inter-Day Accuracy (% Recovery / %RE) | Reference |
| HPLC-UV | Tablets | 50,000 - 150,000 | 0.20 | - | 100.24 - 100.53 | - | [5] |
| RP-HPLC | Tablets | - | 0.09 | 0.44 | - | - | |
| UPLC-MS/MS | Human Plasma | LLOQ, Low, Mid, High | 0.98 - 5.59 | 2.74 - 7.97 | 98.0 - 110.0 | 100.7 - 104.7 | [6][7] |
| LC-MS/MS | Human Plasma | 0.1, Low, Mid, High | < 10.0 | < 10.0 | -2.3 to +2.8 | -5.0 to +5.0 | [8] |
| LC-ESI-MS | Human Plasma | 0.2, 2, 20 | 1.25 - 9.84 | 1.25 - 9.84 | - | - | [9] |
Table 2: Comparative Inter-Day and Intra-Day Precision and Accuracy for Other Acetylcholinesterase Inhibitor Assays
| Drug | Analytical Method | Matrix | Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (% Mean Error) | Inter-Day Accuracy (% Mean Error) | Reference |
| Rivastigmine | HPLC | Human Plasma | 0.5 - 16 | 2.6 - 6.4 | 3.2 - 9.1 | -7.0 to +2.4 | -5.6 to +2.8 | [10] |
| Rivastigmine | UPLC | Bulk/Dosage Form | 50,000 - 150,000 | 0.8 | 0.5 | 98 - 102 (% Recovery) | - | [11] |
| Galantamine | LC-ESI-MS/MS | Human Plasma | 4, 12, 120, 240 | - | - | 101.99 - 106.00 (% Recovery) | 97.23 - 106.56 (% Recovery) | [12][13] |
| Galantamine | RP-HPLC | Tablet | - | 0.35 - 0.57 | 0.33 - 0.63 | - | - | [14] |
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed experimental protocols for the key analytical methods cited in this guide.
RP-HPLC Method for Donepezil Hydrochloride in Tablets
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Unisol reversed-phase C18 column (150×4.6 mm, 3 µm).
-
Mobile Phase: A mixture of Acetonitrile (B52724) and Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.
-
Sample Preparation: Donepezil hydrochloride tablets are crushed, and a powder equivalent to a specific concentration is dissolved in the mobile phase, sonicated, and filtered before injection.
-
Validation: The method is validated for linearity, accuracy, precision, and selectivity according to ICH guidelines.[15]
UPLC-MS/MS Method for Quantification of Donepezil in Human Plasma
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Thermo Hypersil Gold C18 column (150 × 2.1 mm, 1.9 µm).
-
Mobile Phase: An isocratic mixture of 5% acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.3) and 100% acetonitrile (60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Extraction Procedure: Liquid-liquid extraction from human plasma using a mixture of hexane (B92381) and ethyl acetate (70:30 v/v). Donepezil-D4 is used as an internal standard.
-
Detection: Mass spectrometry is performed in the selected reaction monitoring (SRM) mode.
-
Validation: The method is validated according to FDA guidelines for bioanalytical method validation.[6][7]
HPLC Method for Rivastigmine in Human Plasma
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile.
-
Extraction Procedure: Liquid-liquid extraction from plasma using 1-butanol/n-hexane (2:98, v/v) after alkalinization with 1 M NaOH. Donepezil is used as the internal standard.
-
Detection: Fluorescence detection.
-
Validation: The method is validated for selectivity, precision, and accuracy.[10]
LC-ESI-MS/MS Method for Galantamine in Human Plasma
-
Instrumentation: Liquid Chromatography coupled with an Electrospray Ionization Tandem Mass Spectrometer (LC-ESI-MS/MS).
-
Column: Reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.01M ammonium acetate (95/5, v/v).
-
Extraction Procedure: Simple one-step liquid-liquid extraction with ethyl acetate. Glimepiride is used as an internal standard.
-
Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.
-
Validation: The method is validated according to FDA bioanalytical guidance.[12][13]
Visualizing the Workflow: A Standard Bioanalytical Method Validation Process
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, such as a Donepezil assay, in a regulated laboratory environment. This process ensures that the analytical method is reliable and reproducible for its intended use.
Caption: Workflow for Bioanalytical Method Validation.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jocpr.com [jocpr.com]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 10. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. iajps.com [iajps.com]
A Comparative Pharmacokinetic Profile of Donepezil Across Species Using Donepezil-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Donepezil (B133215), a cornerstone in the management of Alzheimer's disease, across various preclinical species and humans. The accurate quantification of Donepezil in biological matrices is critical for these studies, and the use of a stable isotope-labeled internal standard, such as Donepezil-d5, is a key component of the bioanalytical methodology. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes relevant pathways to offer an objective comparison of Donepezil's performance in different biological systems.
Executive Summary
Donepezil exhibits significant interspecies differences in its pharmacokinetic profile, particularly in its rate of metabolism and elimination. Humans display a notably longer half-life and slower clearance compared to preclinical species like rats and dogs.[1] These variations are primarily attributed to differences in hepatic metabolism.[1] This guide collates data from multiple studies to provide a comprehensive overview for researchers engaged in the development and evaluation of Donepezil and its analogues.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Donepezil following oral administration in various species. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Parameter | Rat | Dog | Monkey (Intravenous) | Human |
| Dose | 1 mg/kg[2] | 105 ml/min/kg (Clearance) | 100-250 µg/kg[3] | 5 - 10 mg[4][5] |
| Cmax (ng/mL) | ~83 (liquid instillation)[2] | N/A | 17.2 - 44.0 (at 14 min)[3] | 34.1 - 60.5[4] |
| Tmax (h) | ~0.5[1] | N/A | N/A | ~3 - 4[1][6] |
| t½ (h) | N/A | N/A | N/A | ~70 - 80[1][6] |
| AUC (ng·h/mL) | N/A | N/A | N/A | 634.8 - 1127.8[4] |
| Clearance | 107 ml/min/kg (liquid instillation)[2] | 105 ml/min/kg | N/A | 0.13 L/hr/kg[6] |
N/A: Data not readily available in the searched literature for oral administration. Monkey data is from an intravenous study and represents plasma concentration at a specific time point, not Cmax after oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are representative protocols for the quantification of Donepezil in plasma and for conducting in vivo pharmacokinetic studies.
Bioanalytical Method for Donepezil Quantification using LC-MS/MS with this compound
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate measurement of Donepezil in plasma samples. The use of a stable isotope-labeled internal standard like this compound is standard practice to correct for matrix effects and variability in sample processing and instrument response.
1. Sample Preparation:
- To 100 µL of plasma, add a known concentration of this compound as an internal standard.
- Precipitate proteins by adding an organic solvent such as acetonitrile (B52724).
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
- MRM Transitions: Specific precursor-to-product ion transitions for Donepezil and this compound are monitored for quantification.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a typical procedure for assessing the pharmacokinetics of Donepezil in a rat model.[7][8]
1. Animal Handling and Dosing:
- Male Wistar or Sprague-Dawley rats are used.
- Animals are fasted overnight before dosing.
- Donepezil is administered orally via gavage at a specified dose.
2. Blood Sampling:
- Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
3. Plasma Preparation:
- The blood samples are centrifuged to separate the plasma.
- The resulting plasma is stored at -80°C until analysis by a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
- Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow for a pharmacokinetic study and the mechanism of action of Donepezil.
References
- 1. longdom.org [longdom.org]
- 2. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
Establishing the Lower Limit of Quantification for Donepezil Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Donepezil (B133215) is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A key performance characteristic of any bioanalytical method is its lower limit of quantification (LLOQ), defined as the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a detailed comparison of various analytical methods for Donepezil quantification, with a focus on establishing the LLOQ. We present supporting experimental data from published studies to aid in the selection of the most suitable analytical technique for your research needs.
Quantitative Performance Comparison of Analytical Methods
The quantification of Donepezil in biological matrices, most commonly human plasma, is predominantly achieved through Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique is favored for its high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection offers a viable alternative. The following tables summarize the quantitative performance data from validated methods, providing a clear comparison of their key validation parameters.
Table 1: LC-MS/MS Methods for Donepezil Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Biological Matrix | Reference |
| 0.1 - 42 | 0.1 | < 10.0 | < 10.0 | +5.0 to -5.0 | +5.0 to -5.0 | Human Plasma | [1] |
| 0.1 - 20.0 | 0.1 | < 10.2 | < 10.2 | -2.3 to +2.8 | -2.3 to +2.8 | Human Plasma | [1] |
| 0.1 - 15 | 0.1 | < 15 | < 15 | Not Specified | Not Specified | Human Plasma | [1] |
| 0.0206 - 51.6 | 0.0206 | Not Specified | Not Specified | Acceptable | Acceptable | Human Plasma | [1] |
| 0.1 - 100 | 0.1 | Not Specified | Not Specified | 96 to 106 | Not Specified | Human Plasma | [2] |
| 0.5 - 1000 | 0.5 | < 13.9 | < 13.9 | 96.0 to 109.6 | 96.0 to 109.6 | Rat Plasma | [3] |
| 0.2 - 20 | 0.1 | 1.25 to 9.84 | 1.25 to 9.84 | Not Specified | Not Specified | Human Plasma | [4] |
| 0.5 - 100 | 0.5 | Not Specified | Not Specified | Not Specified | Not Specified | Human Plasma | [5] |
Table 2: HPLC Methods for Donepezil Quantification
| Linearity Range | LLOQ | Precision (%CV) | Accuracy (%) | Detection Method | Biological Matrix/Sample | Reference |
| 50 - 5000 ng/mL | 50 ng/mL | < 6.92 | -3.11 to 7.08 | PDA | Rat Plasma and Tissues | [6] |
| 0.125 - 16 µg/mL | 0.125 µg/mL | 0.24 to 1.81 | -1.83 to 1.99 | UV (268 nm) | Drug Solution/Orally Disintegrating Tablet | [7] |
| 2 - 15 µ g/spot | 0.147 µ g/spot | Not Specified | Not Specified | Densitometry (319 nm) | Tablets | [8] |
| 8 - 56 µg/mL | Not Specified | Not Specified | Not Specified | Spectrophotometry (D0, D1, D2) | Powder and Tablet Form | [9][10] |
| 0.32 - 3.20 µg/mL | Not Specified | Not Specified | Not Specified | Spectrofluorimetry | Powder, Tablet, and Human Plasma | [9][10] |
| 10 - 50 µg/mL | 2.8 µg/mL | Not Specified | Not Specified | UV (231 nm) | Tablets | [11] |
| 4 - 20 µg/mL | 0.68 µg/mL | < 2 | Not Specified | UV (231 nm) | Bulk Form | [12] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of analytical methods. The following sections outline representative methodologies for the LC-MS/MS and HPLC analysis of Donepezil.
LC-MS/MS Method for Donepezil in Human Plasma
This method is adapted from a validated bioanalytical procedure for the quantification of Donepezil in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., Diphenhydramine or Quetiapine).
-
Vortex the sample.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., a short C18 column for rapid analysis).
-
Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 1mM Ammonium acetate). A typical composition is Acetonitrile (B52724) and 1mM Ammonium acetate (B1210297) buffer (92:8 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 50 µL.
-
Run Time: A short run time of 2.5 minutes allows for high throughput.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For Donepezil, the collision-induced transition m/z 380 → 91 is commonly used for analysis in selected reaction monitoring mode.[1]
HPLC-UV Method for Donepezil in Pharmaceutical Formulations
This protocol is based on a validated RP-HPLC method for the determination of Donepezil in tablets.
1. Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Donepezil and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., the mobile phase) and sonicate to dissolve the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a suitable filter before injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents are optimized for good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Donepezil shows significant absorbance, such as 268 nm or 231 nm.[7][11]
Method Validation Workflow
The process of validating a bioanalytical method to establish the LLOQ follows a structured workflow as stipulated by regulatory guidelines from bodies like the FDA.
Caption: Workflow for Bioanalytical Method Validation to Establish LLOQ.
Conclusion
The choice of an analytical method for Donepezil quantification will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. LC-MS/MS methods generally offer superior sensitivity, with LLOQ values as low as 0.0206 ng/mL, making them the preferred choice for pharmacokinetic studies where low concentrations of the drug are expected.[1] HPLC methods, while typically less sensitive, provide a robust and cost-effective alternative for the analysis of pharmaceutical formulations. The validation of the chosen method according to regulatory guidelines is paramount to ensure the reliability and accuracy of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. journals.plos.org [journals.plos.org]
- 4. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03379J [pubs.rsc.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets | MDPI [mdpi.com]
- 9. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Indicating Methods for Determination of Donepezil Hydrochloride According to ICH Guidelines [jstage.jst.go.jp]
- 11. iajps.com [iajps.com]
- 12. ijcpa.in [ijcpa.in]
Assessing the Freeze-Thaw Stability of Donepezil and its Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard throughout the bioanalytical process is paramount for generating reliable and reproducible data. This guide provides a comprehensive assessment of the freeze-thaw stability of Donepezil, a key therapeutic for Alzheimer's disease, and its commonly used deuterated internal standard. The stability of these compounds when subjected to repeated freezing and thawing cycles is a critical parameter in bioanalytical method validation, as it mimics the potential handling of study samples.
Comparative Freeze-Thaw Stability Data
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is a widely accepted strategy in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle is that the SIL internal standard will have nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-behavior effectively compensates for variability in the analytical process, including potential degradation during freeze-thaw cycles.
The following tables summarize the freeze-thaw stability data for Donepezil from a representative study and present the expected performance of its deuterated internal standard based on established principles of bioanalysis.
Table 1: Freeze-Thaw Stability of Donepezil in Human Plasma
| Analyte | Concentration Level | Number of Freeze-Thaw Cycles | Mean Accuracy (% of Nominal) | Precision (% CV) |
| Donepezil | Low QC | 3 | 99.8% | < 7.3% |
| Donepezil | High QC | 3 | 114.1% | < 7.3% |
| Data adapted from a study assessing Donepezil stability after three freeze-thaw cycles at -80°C.[1][2] |
Table 2: Expected Freeze-Thaw Stability of Deuterated Donepezil Internal Standard
| Analyte | Concentration Level | Number of Freeze-Thaw Cycles | Expected Mean Accuracy (% of Nominal) | Expected Precision (% CV) |
| Deuterated Donepezil | N/A | ≥ 3 | Within ±15% | ≤ 15% |
| The expectation of stability for the deuterated internal standard is based on its structural similarity to Donepezil and the common practice of its use in validated bioanalytical methods.[3][4] |
Experimental Protocols
The assessment of freeze-thaw stability is a standard component of bioanalytical method validation as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][4][5][6][7][8][9]
Objective
To determine the stability of Donepezil and its deuterated internal standard in a biological matrix (e.g., human plasma) after repeated cycles of freezing and thawing.
Materials
-
Blank human plasma (with appropriate anticoagulant)
-
Donepezil reference standard
-
Deuterated Donepezil internal standard (e.g., Donepezil-d7)
-
Validated LC-MS/MS system and method for the quantification of Donepezil
Procedure
-
Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of Donepezil and its deuterated internal standard in a suitable organic solvent.
-
Spike blank human plasma with the Donepezil stock solution to prepare low and high concentration QC samples.
-
A separate set of QC samples is also prepared containing the deuterated internal standard at its working concentration.
-
-
Freeze-Thaw Cycles:
-
Sample Analysis:
-
After the completion of the final thaw cycle, the QC samples are processed using the validated extraction procedure.
-
The extracted samples are then analyzed using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
The measured concentrations of Donepezil in the freeze-thaw QC samples are compared to their nominal concentrations.
-
The accuracy and precision are calculated for the QC samples.
-
Acceptance Criteria
According to FDA and ICH guidelines, the mean accuracy of the stability samples should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15%.[1][2]
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a freeze-thaw stability assessment.
Caption: Workflow for assessing the freeze-thaw stability of an analyte and its internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the performance of different UPLC columns for Donepezil analysis
For researchers, scientists, and drug development professionals seeking to optimize the analysis of Donepezil, the choice of a UPLC column is a critical factor influencing separation efficiency, method robustness, and overall analytical performance. This guide provides a detailed comparison of various UPLC columns for the analysis of Donepezil, supported by experimental data to facilitate an informed selection process.
This comparison focuses on the performance of several leading C18 and alternative chemistry columns, summarizing key quantitative data and providing detailed experimental protocols. The objective is to offer a clear, data-driven overview to aid in method development and validation for Donepezil hydrochloride and its related substances.
Performance Comparison of UPLC Columns
The following table summarizes the quantitative performance data for different UPLC columns used in the analysis of Donepezil and a structurally similar compound, Rivastigmine. The data has been compiled from various studies to provide a comparative overview.
| Column | Particle Size (µm) | Dimensions (mm) | Analyte | Retention Time (min) | USP Tailing/ Tailing Factor | USP Plate Count/ Theoretical Plates | Robustness (No. of Injections) |
| Waters ACQUITY UPLC BEH C18 | 1.7 | 2.1 x 100 | Donepezil | 2.70 | 0.74 | 134,196 | ~850 |
| Waters XBridge C18 XP | 2.5 | Not Specified | Donepezil | Not Specified | < 1.5 | > 40,000 | ~1600 |
| Waters Acquity C18 | 1.7 | 2.1 x 50 | Donepezil & Impurities | Not Specified | < 2.0 | > 25,000 | Not Specified |
| Thermo Hypersil Gold C18 | 1.9 | 2.1 x 150 | Donepezil | ~3.0 | Not Specified | Not Specified | Not Specified |
| Waters Acquity BEH C8 | 1.7 | 2.1 x 100 | Rivastigmine* | ~1.5 | < 2.0 | > 2000 | Not Specified |
Note: Data for the Waters Acquity BEH C8 column is for Rivastigmine, an acetylcholinesterase inhibitor with structural similarities to Donepezil. This provides a valuable reference for comparing alternative column chemistries.
Key Performance Insights
The selection of a UPLC column for Donepezil analysis involves a trade-off between efficiency, robustness, and selectivity.
-
High Efficiency: The Waters ACQUITY UPLC BEH C18 column with its 1.7 µm particles delivers a very high plate count, indicating excellent peak efficiency and resolution.[1] This is ideal for complex separations involving multiple impurities.
-
Enhanced Robustness: The Waters XBridge C18 XP column, with a larger particle size of 2.5 µm, demonstrated significantly greater robustness, withstanding approximately double the number of injections compared to the ACQUITY BEH C18 column before performance degradation.[1] This makes it a suitable choice for routine quality control environments where long column lifetime is crucial.
-
Alternative Selectivity: While direct quantitative data for a phenyl column for Donepezil was not available, the use of a Waters Acquity BEH C8 column for the similar compound Rivastigmine highlights the potential of alternative stationary phases. C8 columns, being less hydrophobic than C18, can offer different elution patterns and may be beneficial in resolving challenging impurity profiles. In the case of Rivastigmine, the C8 column provided good peak shape and efficiency.[2] Phenyl columns are another valuable alternative to C18, offering unique selectivity through π-π interactions with aromatic analytes like Donepezil.[3][4] This can be particularly useful for separating structurally similar impurities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Method 1: Waters ACQUITY UPLC BEH C18 & XBridge C18 XP[1]
-
System: Waters ACQUITY UPLC
-
Column:
-
Waters ACQUITY UPLC BEH C18, 1.7 µm
-
Waters XBridge C18 XP, 2.5 µm
-
-
Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 6.5 with triethylamine
-
Mobile Phase B: Acetonitrile
-
Gradient: Not specified
-
Flow Rate: Not specified
-
Column Temperature: Not specified
-
Detection: UV, wavelength not specified
-
Injection Volume: Not specified
Method 2: Waters Acquity C18
-
System: Waters Acquity UPLC® with a diode array detector (DAD)[5]
-
Column: Waters Acquity C18, 1.7 µm, 2.1 x 50 mm[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[5]
-
Mobile Phase B: Acetonitrile, methanol, and trifluoroacetic acid in the ratio 700:300:1[5]
-
Gradient: T0.01/80:20 (A:B), T4.0/50:50, T6.0/20:80[5]
-
Flow Rate: 0.40 mL/min[5]
-
Column Temperature: 40°C[5]
-
Detection: UV at 286 nm[5]
-
Injection Volume: 1.00 µL[5]
Method 3: Thermo Hypersil Gold C18[6]
-
System: UPLC-MS/MS
-
Column: Thermo Hypersil Gold C18, 1.9 µm, 2.1 x 150 mm
-
Mobile Phase A: 5% Acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.3)
-
Mobile Phase B: 100% Acetonitrile
-
Isocratic Elution: 60:40 (A:B)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: Not specified
-
Detection: MS/MS
-
Injection Volume: 3 µL
Method 4: Waters Acquity BEH C8 (for Rivastigmine)[2]
-
System: UPLC with UV detection
-
Column: Waters Acquity BEH C8, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Ammonium phosphate (B84403) buffer pH 3.5
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 65:35 (A:B)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the UPLC analysis of Donepezil.
Caption: A generalized workflow for the UPLC analysis of Donepezil.
Conclusion
The choice of UPLC column for Donepezil analysis should be guided by the specific requirements of the application. For high-resolution separation of impurities, a sub-2 µm particle column like the Waters ACQUITY UPLC BEH C18 is an excellent choice. For routine analysis where robustness and column longevity are paramount, the Waters XBridge C18 XP with its larger particle size offers a more durable solution. While C18 columns are widely used and effective, exploring alternative chemistries like C8 or phenyl columns can provide different selectivity and may be advantageous for resolving co-eluting peaks or improving peak shape for specific impurities. The data presented in this guide, along with the detailed experimental protocols, serves as a valuable resource for initiating method development or optimizing existing analytical procedures for Donepezil.
References
Safety Operating Guide
Proper Disposal of Donepezil-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil.
This compound, like its parent compound Donepezil, should be treated as a hazardous chemical waste due to its pharmacological activity. While specific safety data for the deuterated form is limited, the safety data sheets (SDS) for Donepezil hydrochloride indicate it is fatal if swallowed and can cause serious eye irritation.[1][2][3] Therefore, prudent handling and disposal are crucial to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
Disposal Procedures for this compound
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4] All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with all applicable national, state, and local regulations.
Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound, such as unused product, contaminated lab supplies (e.g., weighing paper, pipette tips), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the hazardous waste container securely closed when not in use and store it in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with the solvent used.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated, well-ventilated area.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., methanol, followed by water).
-
Rinsate Collection: Collect this initial rinsate as hazardous liquid waste and add it to the designated liquid waste container.[4]
-
Secondary Cleaning: After the initial decontamination, glassware can be washed with standard laboratory detergent and water.
Empty Container Disposal
Empty containers of this compound must be triple-rinsed with a suitable solvent before they can be considered non-hazardous.[4]
-
Triple Rinsing: Rinse the container three times with a solvent capable of dissolving this compound.
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste.[4]
-
Label Defacement: After triple-rinsing, deface or remove the original label.
-
Disposal: The clean, rinsed container can then be disposed of as non-hazardous waste or recycled, depending on local regulations.
Spill Management
In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Donepezil-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Donepezil-d5. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and build a foundation of trust in your laboratory's safety protocols.
This compound, a deuterated form of Donepezil, is a reversible inhibitor of acetylcholinesterase (AChE)[1]. While the deuteration may alter its pharmacokinetic profile, the fundamental handling and safety precautions are based on the well-documented properties of Donepezil hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
Donepezil hydrochloride is classified as fatal if swallowed and causes serious eye irritation[2]. It may also cause skin and respiratory irritation[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a chemical fume hood to avoid dust inhalation. |
This data is compiled from multiple safety data sheets for Donepezil hydrochloride.
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and maintaining the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled as this compound.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
For long-term stability, it is recommended to store in a freezer[3].
-
Store locked up and away from incompatible materials such as strong oxidizers[3][4].
3. Preparation and Handling:
-
All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of dust[3].
-
Before handling, ensure all necessary PPE is correctly worn.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid the formation of dust and aerosols[3].
4. Spill and Emergency Procedures:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Sweep up the material and place it in a sealed container for disposal[3].
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
-
Waste Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this compound, including unused material and contaminated disposables (e.g., gloves, absorbent pads), must be collected in a designated, labeled, and sealed hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers according to your institution's guidelines for chemical waste.
-
-
Consult EHS:
-
Always consult your institution's EHS office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
-
Experimental Workflow for Safe Handling
To provide a clear, visual guide for the safe handling of this compound, the following workflow diagram outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling procedures, laboratories can ensure the well-being of their personnel and the integrity of their research when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
